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  • Product: 2-(4-fluoro-1H-pyrazol-1-yl)ethanol
  • CAS: 1207961-59-8

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel heterocyclic compound, 2-(4-fluoro-1H-pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel heterocyclic compound, 2-(4-fluoro-1H-pyrazol-1-yl)ethanol. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive framework grounded in the fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By leveraging established spectroscopic theory and comparative data from analogous pyrazole derivatives, we present a detailed interpretation of the anticipated spectral features. This guide is designed to assist researchers in the structural elucidation, identification, and quality control of this compound, offering insights into the causality behind spectral patterns and outlining self-validating methodologies for empirical data confirmation.

Introduction

The synthesis and characterization of novel heterocyclic compounds are cornerstones of modern medicinal chemistry and materials science. Pyrazole derivatives, in particular, are recognized for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The compound 2-(4-fluoro-1H-pyrazol-1-yl)ethanol incorporates several key structural motifs: a pyrazole core, a fluorine substituent known to enhance metabolic stability and binding affinity, and a primary alcohol functional group that provides a handle for further synthetic modification.

Accurate structural confirmation is a prerequisite for any downstream application. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for providing unambiguous structural information. This guide offers a detailed predictive analysis of the key spectroscopic signatures of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol, providing a robust reference for researchers synthesizing or working with this molecule.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the spectroscopic data, the atoms in 2-(4-fluoro-1H-pyrazol-1-yl)ethanol have been systematically numbered. This convention will be used throughout the subsequent analysis of NMR data.

Caption: Molecular structure of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the electronic environment of each nucleus.

Experimental Protocol (¹H and ¹³C NMR)

A standard approach for acquiring high-quality NMR data would involve the following:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of exchangeable protons like the hydroxyl (-OH) group.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should also be run to differentiate between CH, CH₂, and CH₃ groups.

  • D₂O Exchange: To confirm the hydroxyl proton signal, a drop of D₂O can be added to the NMR tube, the sample shaken, and the ¹H NMR spectrum re-acquired. The -OH signal will disappear or significantly diminish due to proton-deuterium exchange.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five distinct signals, each corresponding to a unique proton environment in the molecule.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling (J, Hz)
H5~7.6 - 7.8Doublet (d)1H³J(H-F) ≈ 2-4 Hz
H3~7.5 - 7.7Doublet (d)1H⁴J(H-F) ≈ 1-3 Hz
C6-H₂~4.2 - 4.4Triplet (t)2H³J(H-H) ≈ 5-7 Hz
C7-H₂~3.9 - 4.1Triplet (t)2H³J(H-H) ≈ 5-7 Hz
O8-H~1.5 - 4.0 (variable)Broad Singlet (s)1HNone

Interpretation and Expertise:

  • Pyrazole Protons (H3, H5): The protons on the pyrazole ring are in an aromatic environment and are expected to appear downfield.[3] The fluorine atom at C4 is a weak ortho,para-director and will influence the electronic environment of H3 and H5. The through-space and through-bond coupling to fluorine will split these signals into doublets. The magnitude of the coupling constant (J) decreases with the number of bonds separating the nuclei; thus, the three-bond coupling (³J) to H5 is expected to be larger than the four-bond coupling (⁴J) to H3.[4]

  • Ethanol Chain Protons (C6-H₂, C7-H₂): The methylene protons at C6 are directly attached to the pyrazole nitrogen, which is electron-withdrawing, shifting them significantly downfield to the ~4.2-4.4 ppm region.[5] The methylene protons at C7 are adjacent to the electronegative oxygen atom, placing their signal around 3.9-4.1 ppm.[6] These two groups are adjacent to each other and will exhibit vicinal coupling, resulting in a triplet for each signal (n+1 rule, where n=2).

  • Hydroxyl Proton (O8-H): The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to varying degrees of hydrogen bonding.[5] It typically appears as a broad singlet because of rapid chemical exchange, which averages out any coupling to the adjacent C7 protons.[7] Confirmation via D₂O exchange is the standard protocol for assigning this peak.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display five signals, corresponding to the five unique carbon atoms in the structure.

Carbon(s) Predicted Chemical Shift (δ, ppm) Expected Multiplicity (¹⁹F coupled) DEPT-135
C4~145 - 155Doublet, ¹J(C-F) ≈ 230-250 HzNo signal
C5~130 - 135Doublet, ²J(C-F) ≈ 10-20 HzPositive (CH)
C3~128 - 133Doublet, ³J(C-F) ≈ 3-8 HzPositive (CH)
C7~59 - 63SingletNegative (CH₂)
C6~50 - 55SingletNegative (CH₂)

Interpretation and Expertise:

  • Pyrazole Ring Carbons: The carbon atoms of the heterocyclic ring will resonate in the aromatic region.

    • C4: This carbon is directly bonded to the highly electronegative fluorine atom, causing a significant downfield shift and a very large one-bond C-F coupling constant (¹J(C-F)).[4][8] This large coupling is a definitive marker for a carbon directly attached to fluorine.

    • C3 and C5: These carbons will also experience coupling to the fluorine atom over two and three bonds, respectively, resulting in smaller doublet splittings. Their precise chemical shifts are influenced by their position relative to the two nitrogen atoms and the N1-substituent.[9][10]

  • Ethanol Chain Carbons (C6, C7): The carbon attached to the hydroxyl group (C7) is expected to appear in the typical range for alcohols, around 59-63 ppm.[11][12] The carbon attached to the pyrazole nitrogen (C6) will also be deshielded, appearing in the 50-55 ppm range.

  • Self-Validation with DEPT: A DEPT-135 experiment is crucial for validating assignments. It will show positive signals for C3 and C5 (CH groups) and negative signals for C6 and C7 (CH₂ groups), while the quaternary C4 will be absent. This pattern must align with the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum is a plot of infrared light absorption versus wavenumber.

Experimental Protocol (IR)

A common and straightforward method is Attenuated Total Reflectance (ATR), where a small amount of the solid or liquid sample is placed directly on a crystal (e.g., diamond or germanium), and the IR spectrum is collected.

Predicted Characteristic IR Absorptions
Wavenumber (cm⁻¹) Vibration Type Intensity
3500 - 3200O-H stretch (hydrogen-bonded)Strong, Broad
3150 - 3100Aromatic C-H stretchMedium
2960 - 2850Aliphatic C-H stretchMedium
1600 - 1450C=C and C=N ring stretchesMedium
1260 - 1050C-O stretch (primary alcohol)Strong
1200 - 1000C-F stretchStrong

Interpretation and Expertise:

  • O-H Stretch: The most prominent feature will be a strong, broad absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[13][14][15] Its broadness is a direct result of the different hydrogen-bonding environments.

  • C-H Stretches: Two types of C-H stretching vibrations are expected: peaks just above 3000 cm⁻¹ for the C-H bonds on the aromatic pyrazole ring, and peaks just below 3000 cm⁻¹ for the sp³-hybridized carbons of the ethanol side chain.[15]

  • Fingerprint Region: The region below 1600 cm⁻¹ contains a wealth of information. The pyrazole ring will exhibit characteristic C=C and C=N stretching vibrations.[16] Crucially, a strong absorption band for the C-F stretch is expected in the 1200-1000 cm⁻¹ range. The C-O stretch of the primary alcohol will also appear as a strong band in a similar region (1260-1050 cm⁻¹).[17] The combination of these absorptions provides a unique "fingerprint" for the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and, by extension, the molecular formula of a compound. The fragmentation pattern offers clues about the molecule's structure.

Experimental Protocol (MS)

For a molecule of this nature, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation. The analysis would be performed on a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap instrument to obtain an accurate mass.

Predicted Mass Spectrum (ESI-MS)
  • Molecular Formula: C₅H₇FN₂O

  • Monoisotopic Mass: 130.0542 g/mol

  • Predicted [M+H]⁺: m/z 131.0620

Interpretation and Fragmentation:

The primary ion observed in the positive-ion ESI mass spectrum will be the protonated molecule at m/z 131.0620. High-resolution analysis allows for the confirmation of the elemental composition, as this calculated mass is unique to C₅H₈FN₂O⁺.

While ESI is a soft ionization technique, some fragmentation can be induced. Plausible fragmentation pathways include:

  • Loss of water (-18 Da): Dehydration of the ethanol moiety to yield a fragment at m/z 113.0515.

  • Cleavage of the C6-C7 bond: Loss of the CH₂OH radical (•CH₂OH, 31 Da) to produce a fragment at m/z 100.0458. This would involve the cleavage of the bond beta to the pyrazole ring.

MS_Fragmentation parent [M+H]⁺ m/z = 131.0620 frag1 [M+H - H₂O]⁺ m/z = 113.0515 parent->frag1 - H₂O frag2 [M+H - •CH₂OH]⁺ m/z = 100.0458 parent->frag2 - •CH₂OH

Caption: Plausible fragmentation pathways for 2-(4-fluoro-1H-pyrazol-1-yl)ethanol.

Self-Validation: The power of HRMS lies in its precision. Measuring the mass of the parent ion to within a few parts per million (ppm) of the calculated value provides extremely strong evidence for the molecular formula, thereby validating the identity of the compound.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a complementary and powerful suite of data for unambiguous structure elucidation.

  • NMR confirms the precise connectivity of the carbon-hydrogen framework and the electronic environment of each atom.

  • IR validates the presence of key functional groups, namely the alcohol, the aromatic pyrazole ring, and the carbon-fluorine bond.

  • HRMS confirms the elemental composition of the molecule.

By understanding these expected spectral features, researchers can confidently identify this target molecule, distinguish it from potential isomers or impurities, and ensure the quality of their material for subsequent studies in drug discovery and development.

References

  • Ahmed, N., et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
  • OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry. [Link]

  • NC State University Libraries. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. [Link]

  • Fiveable. Spectroscopy of Alcohols and Phenols | Organic Chemistry Class Notes. [Link]

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives.
  • University of Regensburg. Chemical shifts. [Link]

  • Patel, R., et al. (2021).
  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • MDPI. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]

  • ResearchGate. (2018). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... [Link]

  • University of Calgary. IR: alcohols. [Link]

  • O'Connor, M. 13C NMR. [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • Claramunt, R. M., et al. (2003).
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • ACD/Labs. (2022). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

  • ResearchGate. (2018). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]

  • University of California, Irvine. Table of Characteristic IR Absorptions. [Link]

  • Weber State University. IR Absorption Table. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Prof. Dr. H.-H. Limbach. [Link]

  • ResearchGate. (2017). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. [Link]

  • Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. [Link]

  • Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]

Sources

Exploratory

Quantum chemical calculations for 2-(4-fluoro-1H-pyrazol-1-yl)ethanol

Executive Summary & Biological Context This guide details the quantum chemical characterization of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol , a strategic scaffold in medicinal chemistry. The molecule combines a bioisosteric p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

This guide details the quantum chemical characterization of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol , a strategic scaffold in medicinal chemistry. The molecule combines a bioisosteric pyrazole ring with a solubilizing hydroxyethyl tail and a metabolic blocking fluorine atom.

Why Compute This?

  • Metabolic Stability: The C4-Fluorine substitution blocks the primary site of oxidative metabolism (P450 hydroxylation) common in pyrazoles.

  • Binding Affinity: The hydroxyethyl tail introduces rotational freedom, allowing the molecule to act as a hydrogen bond donor/acceptor in kinase hinge regions or GPCR pockets.

  • Predictive Toxicology: Calculating the HOMO-LUMO gap and electrophilicity index (

    
    ) helps predict reactivity with biological nucleophiles (e.g., glutathione).
    

Computational Strategy & Workflow

To ensure scientific integrity, we treat this molecule not as a static object but as a dynamic ensemble. The hydroxyethyl chain requires a conformational search before high-level optimization.

Core Workflow Diagram

Workflow Start Input Structure 2D Sketch -> 3D ConfSearch Conformational Search (MMFF94 / PM6) Scan O-C-C-N Dihedral Start->ConfSearch Filter Filter Low Energy Conformers (< 2 kcal/mol) ConfSearch->Filter DFT_Opt DFT Optimization B3LYP/6-311++G(d,p) Solvent: Water (IEF-PCM) Filter->DFT_Opt Freq Frequency Check (No Imaginary Freqs) DFT_Opt->Freq Freq->DFT_Opt Imaginary Freq? Re-optimize Props Property Calculation NBO, MEP, HOMO-LUMO, NMR Freq->Props Validated

Caption: Step-by-step computational workflow ensuring global minimum identification before property calculation.

Detailed Experimental Protocols

Phase 1: Conformational Analysis (The "Flexible Tail" Problem)

The ethanol side chain (


) possesses significant rotational freedom. A single optimization is insufficient because the Gauche  effect and intramolecular Hydrogen Bonding (

) can stabilize specific conformers.

Protocol:

  • Scan Coordinate: Perform a relaxed Potential Energy Surface (PES) scan around the

    
     dihedral angle.
    
  • Step Size: 10° increments from 0° to 360°.

  • Level of Theory: Semi-empirical (PM6) or low-cost DFT (B3LYP/6-31G) for the scan.

  • Selection: Extract the structures corresponding to energy minima.

Phase 2: Geometry Optimization & Electronic Structure

Once the global minimum is identified (likely the gauche conformer due to


 interaction), proceed to high-accuracy calculation.

Gaussian Input Block (Example):

Critical Parameter Justification:

  • Functional (B3LYP): The industry standard for organic molecules, balancing cost with accurate bond length predictions [1].

  • Basis Set (6-311++G(d,p)):

    • ++: Diffuse functions are mandatory for the lone pairs on Oxygen/Nitrogen and the Fluorine atom to correctly model the electron cloud boundaries.

    • (d,p): Polarization functions allow orbitals to distort, essential for the strained pyrazole ring and hydrogen bonding.

  • Solvation (IEF-PCM): Gas-phase calculations often overemphasize intramolecular H-bonds. Water solvation mimics the physiological environment.

Structural & Electronic Analysis

Geometry & Intramolecular Interactions

The introduction of Fluorine at C4 induces an inductive withdrawal effect (


), shortening the 

and

bonds compared to unsubstituted pyrazoles.
ParameterPredicted Value (Å/°)Causality
Bond C4-F 1.34 - 1.36 ÅStrong

C-F bond; partial double bond character due to resonance.
Bond N1-N2 1.35 - 1.37 ÅTypical pyrazole hydrazinic bond.
H-Bond (

)
2.1 - 2.3 ÅStabilizes the gauche conformation; critical for solubility.
Dihedral (

)
~60° (Gauche)Energetically favored over anti (180°) due to the H-bond.
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct indicator of chemical stability (hardness).

  • HOMO: Localized primarily on the Pyrazole ring

    
    -system and the Oxygen lone pairs.
    
  • LUMO: Delocalized over the Pyrazole ring; the Fluorine atom lowers the LUMO energy, making the ring slightly more electrophilic than non-fluorinated analogs.

Reactivity Descriptors (derived from FMO):

  • Chemical Potential (

    
    ): 
    
    
    
  • Chemical Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    
Molecular Electrostatic Potential (MEP) Mapping

This visualization predicts where the drug interacts with receptor pockets.

MEP_Interaction Drug 2-(4-F-pyrazol-1-yl)ethanol Red Negative Potential (Red) N2 Lone Pair & Hydroxyl O (H-Bond Acceptor) Drug->Red Target for Pos. Residues (Lys, Arg) Blue Positive Potential (Blue) Hydroxyl H & Ring CH (H-Bond Donor) Drug->Blue Target for Neg. Residues (Asp, Glu) Green Neutral/Hydrophobic Fluorine Surface (Lipophilic Contact) Drug->Green Metabolic Blocking

Caption: Electrostatic interaction map guiding docking studies.

Spectroscopic Validation (Self-Validating Protocol)

To confirm the simulation accuracy, compare calculated frequencies/shifts with experimental data.

Vibrational Spectroscopy (IR)

Note: DFT frequencies are harmonic and typically overestimate experimental (anharmonic) values. Apply a scaling factor of 0.967 for B3LYP/6-311++G(d,p).

ModeUnscaled (

)
Scaled (

)
IntensityAssignment

~37503625 MediumFree OH (if anti)

~35503430 Broad/StrongH-bonded to N2 (gauche)

~32003100 WeakPyrazole Ring C-H

~15501500 StrongPyrazole Ring Stretch

~12501210 StrongC4-F Stretch (Diagnostic)
NMR Prediction (GIAO Method)

Run a single-point calculation on the optimized geometry using NMR=GIAO.

  • 1H NMR: The

    
     protons next to Oxygen will appear downfield (~3.8-4.0 ppm). The Pyrazole C3-H and C5-H will show distinct splitting if the Fluorine couples (
    
    
    
    ).
  • 19F NMR: Expect a signal around -170 to -175 ppm (referenced to

    
    ).
    

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

  • Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizable procedure for the solvation energy. Chemical Physics, 55(1), 117-129. Link

  • Alkorta, I., & Elguero, J. (2004). Theoretical study of the conformation of N-substituted pyrazoles. Structural Chemistry, 15, 117–122. Link

  • Wolinski, K., Hinton, J. F., & Pulay, P. (1990). Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations. Journal of the American Chemical Society, 112(23), 8251–8260. Link

Foundational

A Comprehensive Technical Guide to the Solubility Profiling of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol in Organic Solvents

This guide provides a detailed framework for researchers, scientists, and drug development professionals on conducting comprehensive solubility studies of the active pharmaceutical ingredient (API) 2-(4-fluoro-1H-pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for researchers, scientists, and drug development professionals on conducting comprehensive solubility studies of the active pharmaceutical ingredient (API) 2-(4-fluoro-1H-pyrazol-1-yl)ethanol in a range of organic solvents. Adhering to the principles of scientific integrity and leveraging field-proven insights, this document outlines the theoretical underpinnings, experimental design, detailed protocols, and data interpretation necessary for a robust solubility assessment critical in the pre-formulation and formulation development stages.

Executive Summary: The Criticality of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its bioavailability, manufacturability, and the design of the final dosage form.[1][2][3] For novel chemical entities like 2-(4-fluoro-1H-pyrazol-1-yl)ethanol, a pyrazole derivative with potential therapeutic applications, a thorough understanding of its solubility behavior in various organic solvents is a prerequisite for successful formulation development.[4][5] Poor solubility can impede the ability to achieve desired therapeutic concentrations and can introduce significant challenges during manufacturing.[2][6][7] This guide provides a systematic approach to characterizing the solubility of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol, enabling informed decisions in solvent selection for crystallization, purification, and formulation processes.

Theoretical Foundations of Solubility

A robust solubility study is grounded in fundamental thermodynamic principles. Understanding these concepts allows for a more rational approach to solvent selection and interpretation of experimental outcomes.

Hansen Solubility Parameters (HSP): A Predictive Framework

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6][8] Every solvent and solute, including 2-(4-fluoro-1H-pyrazol-1-yl)ethanol, can be characterized by its unique set of HSP values. The closer the HSP values between the solute and the solvent, the higher the likelihood of miscibility.[7][9]

The workflow for utilizing HSP in solvent screening is depicted below:

HSP_Workflow cluster_0 Step 1: Characterization cluster_1 Step 2: Solvent Selection cluster_2 Step 3: Prediction & Prioritization A Determine/Estimate HSP of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol B Select a diverse range of organic solvents with known HSP values A->B informs C Calculate HSP distance (Ra) between the API and each solvent B->C provides data for D Prioritize solvents with the smallest Ra for experimental validation C->D leads to

Caption: Workflow for Hansen Solubility Parameter (HSP) based solvent selection.

The van't Hoff Equation: Understanding Temperature Dependence

The solubility of most solid compounds, including likely 2-(4-fluoro-1H-pyrazol-1-yl)ethanol, is temperature-dependent. The van't Hoff equation describes this relationship, linking the change in the natural logarithm of the solubility (ln Ksp) to the change in temperature (T) and the enthalpy of dissolution (ΔH°).[4][10][11]

A positive ΔH° indicates an endothermic dissolution process, where solubility increases with temperature. Conversely, a negative ΔH° signifies an exothermic process, where solubility decreases as temperature rises.[5][10] Experimental determination of solubility at various temperatures allows for the construction of a van't Hoff plot, from which the thermodynamic parameters of dissolution can be derived.[11][12]

Physicochemical Characterization of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol

PropertyHypothetical ValueSignificance in Solubility Studies
Molecular Weight 130.12 g/mol Essential for converting mass-based solubility to molar solubility.
Melting Point 85 - 90 °CIndicates the lattice energy of the solid; higher melting points often correlate with lower solubility.
pKa ~2.5 (weakly basic)Determines the ionization state of the molecule at different pH values. For organic solvents, this is less critical but can influence interactions with acidic or basic solvents.
LogP (Octanol-Water Partition Coefficient) ~1.2A measure of lipophilicity. A positive LogP suggests a preference for non-polar, organic solvents.

Experimental Design for Solubility Determination

A multi-tiered approach is recommended for a comprehensive solubility assessment, starting with a broad screening of solvents followed by a more detailed analysis of promising candidates.

Solvent Selection

A diverse panel of organic solvents should be selected to cover a range of polarities, hydrogen bonding capabilities, and chemical classes. The selection should be guided by the predicted HSP of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol and should include solvents commonly used in pharmaceutical manufacturing.

Table of Recommended Solvents for Initial Screening:

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolPolar, protic solvents capable of hydrogen bonding.
Ketones Acetone, Methyl Ethyl KetonePolar, aprotic solvents.
Esters Ethyl Acetate, Isopropyl AcetateModerately polar, aprotic solvents.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFAprotic solvents with moderate polarity.
Hydrocarbons Heptane, TolueneNon-polar solvents.
Chlorinated Solvents DichloromethaneApolar, aprotic solvent.
Amides Dimethylformamide (DMF)Highly polar, aprotic solvent.
Sulfoxides Dimethyl Sulfoxide (DMSO)Highly polar, aprotic solvent.
Experimental Methodologies

The choice of method for solubility determination depends on the stage of development and the required accuracy. The shake-flask method is considered the gold standard for thermodynamic solubility, while turbidimetric methods are suitable for high-throughput kinetic solubility screening.

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment:

  • 2-(4-fluoro-1H-pyrazol-1-yl)ethanol (crystalline solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials with screw caps

  • Thermostatically controlled shaker bath

  • Analytical balance

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol to a series of scintillation vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

  • Solvent Addition: Add a known volume (e.g., 2 mL) of each selected organic solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C and 37 °C). Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. The equilibration time should be established through preliminary experiments by sampling at different time points until the concentration plateaus.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution and Analysis: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the HPLC method. Analyze the diluted sample by HPLC to determine the concentration of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol.

  • Quantification: Calculate the solubility in mg/mL or mol/L using a pre-validated HPLC calibration curve.

Shake_Flask_Method A Add excess API to vial B Add known volume of solvent A->B C Equilibrate in shaker bath (e.g., 24-72h at constant T) B->C D Settle undissolved solid C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Analyze by HPLC F->G H Calculate solubility G->H

Caption: Step-by-step workflow of the shake-flask solubility determination method.

This high-throughput method is useful for rapid screening of a large number of solvents. It measures the concentration at which the compound precipitates from a stock solution.

Materials and Equipment:

  • 2-(4-fluoro-1H-pyrazol-1-yl)ethanol stock solution in a highly soluble solvent (e.g., DMSO)

  • Selected organic solvents

  • 96-well microplate

  • Automated liquid handler (recommended)

  • Plate reader with turbidimetry or nephelometry capabilities

Procedure:

  • Plate Preparation: Dispense the selected organic solvents into the wells of a 96-well plate.

  • Serial Dilution: Add a small volume of the concentrated stock solution of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol to the first well of each solvent series and mix. Perform serial dilutions across the plate using an automated liquid handler.

  • Precipitation Induction: Allow the plate to equilibrate for a set period (e.g., 2-4 hours).

  • Turbidity Measurement: Measure the turbidity or light scattering in each well using a plate reader.

  • Data Analysis: The kinetic solubility is defined as the concentration in the well where the turbidity first exceeds a predetermined threshold above the background.

Data Analysis and Presentation

The collected solubility data should be presented in a clear and comparative manner.

Table for Summarizing Solubility Data:

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Methanol25
37
Ethanol25
37
Ethyl Acetate25
37
Heptane25
37
............

Regulatory Considerations

Solubility data is a key component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission (e.g., an Investigational New Drug application or a New Drug Application). Regulatory bodies such as the FDA and EMA require a thorough characterization of the drug substance.[13][14] The International Council for Harmonisation (ICH) guidelines, particularly ICH Q6A and Q6B, provide a framework for setting specifications for new drug substances, which includes physicochemical characteristics like solubility.[1][13]

Conclusion

A systematic and well-documented solubility study of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol in a diverse range of organic solvents is a critical step in its development as a potential therapeutic agent. By integrating theoretical principles with robust experimental methodologies, researchers can generate high-quality data to guide solvent selection for key manufacturing processes and to inform the design of a stable and bioavailable drug product. This in-depth understanding of the API's solubility behavior is fundamental to a successful and efficient drug development program.

References

  • van't Hoff Equation. (n.d.). Solubility of Things. Retrieved from [Link]

  • DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from [Link]

  • Wikipedia. (2024). Hansen solubility parameter. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Hansen, C. M. (2000). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link]

  • Purdue University. (n.d.). Solubility. Retrieved from [Link]

  • Wikipedia. (2024). Solubility. Retrieved from [Link]

  • Taylor & Francis. (n.d.). van 't Hoff equation – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. Retrieved from [Link]

  • Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11456-11466.
  • European Medicines Agency. (2006). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Retrieved from [Link]

  • International Council for Harmonisation. (1999). ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

  • ResearchGate. (n.d.). ICH Q6B Specifications: An Implementation Guide. Retrieved from [Link]

  • European Medicines Agency. (2016). Guideline on the chemistry of active substances. Retrieved from [Link]

  • European Medicines Agency. (1999). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). The Thermodynamics of Solubility. Retrieved from [Link]

  • Wikipedia. (2024). Van 't Hoff equation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 9.6: Temperature Dependence of Equilibrium Constants - the van 't Hoff Equation. Retrieved from [Link]

  • Regulatory Affairs Professionals Society. (2018). Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2004). Guidance for Industry #169: Drug Substance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

  • European Medicines Agency. (2016). EMA adopts biotechnology-derived active substances process validation guideline. Retrieved from [Link]

  • Regulations.gov. (n.d.). Waivers of In Vivo Demonstration of Bioequivalence of Animal Drugs in Soluble Powder Oral Dosage Form Products and Type A Medicated Articles Draft Guidance. Retrieved from [Link]

  • European Medicines Agency. (2012). ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 2-(4-Fluoro-1H-pyrazol-1-yl)ethanol in Medicinal Chemistry

Executive Summary This application note details the synthetic utility of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol (CAS 1207961-59-8) , a specialized heterocyclic building block. While simple pyrazoles are ubiquitous in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol (CAS 1207961-59-8) , a specialized heterocyclic building block. While simple pyrazoles are ubiquitous in drug discovery, the 4-fluoro substituent introduces critical physicochemical modifications—specifically metabolic blocking at the C4 position and modulation of the ring's electron density. This guide provides validated protocols for its synthesis, activation, and incorporation into complex pharmaceutical scaffolds, emphasizing its role in developing kinase inhibitors and agrochemicals where metabolic stability is paramount.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
Chemical Name 2-(4-Fluoro-1H-pyrazol-1-yl)ethanol
CAS Number 1207961-59-8
Molecular Formula C₅H₇FN₂O
Molecular Weight 130.12 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, MeOH, EtOH, DMSO; Sparingly soluble in hexanes
pKa (Pyrazole NH) ~2.5 (estimated for cation), neutral ring is weakly basic
Key Functional Groups Primary Alcohol (Nucleophile/Electrophile precursor), 4-Fluoropyrazole (Pharmacophore)

Strategic Value in Drug Design

The "Fluorine Effect" at C4

The introduction of a fluorine atom at the 4-position of the pyrazole ring is not merely decorative; it serves a specific medicinal chemistry function:

  • Metabolic Blocking: The C4 position of pyrazoles is a primary site for oxidative metabolism (by CYP450 enzymes). Fluorine substitution blocks this pathway, significantly extending the in vivo half-life of the parent drug.

  • Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the pyrazole ring. This lowers the basicity of the N2 nitrogen, potentially reducing off-target hERG binding while maintaining hydrogen bond acceptor capability.

The Ethanol Linker

The N1-attached ethanol chain acts as a versatile "handle," allowing the pyrazole to be tethered to a core scaffold via:

  • Ether linkages (via Williamson ether synthesis or Mitsunobu).

  • Amine linkages (via mesylation followed by displacement).

  • Carbon-Carbon bonds (via oxidation to the aldehyde and subsequent reductive amination or Wittig reaction).

Synthetic Pathways & Workflows

The following diagram illustrates the primary synthetic routes to access and utilize this building block.

G Start 4-Fluoro-1H-pyrazole (CAS 35277-02-2) Target 2-(4-Fluoro-1H-pyrazol-1-yl)ethanol (CAS 1207961-59-8) Start->Target Ethylene Carbonate (K2CO3) OR 2-Bromoethanol (NaH) Mesylate Mesylate/Tosylate (Activated Electrophile) Target->Mesylate MsCl, Et3N, DCM Aldehyde Aldehyde (Reductive Amination Precursor) Target->Aldehyde Dess-Martin Periodinane OR Swern Oxidation Ether Aryl/Alkyl Ether (Target Scaffold) Target->Ether Ar-OH, DIAD, PPh3 (Mitsunobu) Amine N-Alkyl Amine (Target Scaffold) Mesylate->Amine R-NH2, K2CO3, MeCN Aldehyde->Amine R-NH2, NaBH(OAc)3

Figure 1: Divergent synthetic utility of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol, spanning activation, oxidation, and direct coupling.

Experimental Protocols

Protocol A: Synthesis of the Building Block

Objective: Preparation of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol from 4-fluoropyrazole.

Rationale: Utilizing ethylene carbonate is preferred over 2-bromoethanol/NaH due to milder conditions, higher atom economy, and avoidance of strong bases that might degrade the fluorinated ring.

Materials:

  • 4-Fluoro-1H-pyrazole (1.0 eq)

  • Ethylene carbonate (1.2 eq)

  • Potassium carbonate (K₂CO₃) (0.1 eq, catalyst)

  • Solvent: Toluene or DMF (anhydrous)

Procedure:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-1H-pyrazole (10 mmol) and ethylene carbonate (12 mmol) in Toluene (20 mL).

  • Catalyst: Add K₂CO₃ (1 mmol).

  • Reaction: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LCMS for the disappearance of the starting pyrazole.

    • Note: Evolution of CO₂ is not observed here as the carbonate ring opens to form the alcohol directly.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0–5% MeOH in DCM) to yield the product as a pale oil.

    • Yield Expectation: 85–95%.

Protocol B: Activation via Mesylation

Objective: Converting the alcohol into a reactive leaving group for SN2 coupling.

Materials:

  • 2-(4-Fluoro-1H-pyrazol-1-yl)ethanol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Solvent: Dichloromethane (DCM) (dry)

Procedure:

  • Setup: Dissolve the alcohol (5 mmol) and Et₃N (7.5 mmol) in anhydrous DCM (25 mL) under nitrogen. Cool to 0°C in an ice bath.

  • Addition: Dropwise add MsCl (6 mmol) over 10 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM. Wash organics with 1M HCl (rapidly), water, and brine.

  • Storage: The mesylate is moderately stable but should be used immediately in the next step (e.g., displacement with an amine or thiol) to prevent hydrolysis or polymerization.

Protocol C: Direct Coupling via Mitsunobu Reaction

Objective: Ether formation with a phenol (e.g., a tyrosine kinase scaffold).

Materials:

  • 2-(4-Fluoro-1H-pyrazol-1-yl)ethanol (1.0 eq)

  • Phenol derivative (Target Scaffold) (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • DIAD (Diisopropyl azodicarboxylate) (1.2 eq)

  • Solvent: THF (anhydrous)

Procedure:

  • Mixture: Combine the alcohol, the phenol, and PPh₃ in anhydrous THF under nitrogen. Cool to 0°C.

  • Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow/orange.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12–16 h).

  • Workup: Concentrate the solvent. Triturate the residue with Et₂O/Hexanes to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.

  • Purification: Purify the filtrate via silica gel chromatography.

    • Troubleshooting: If separation from TPPO is difficult, consider using polymer-supported PPh₃ or alternative azo reagents (e.g., ADDP).

Handling, Safety & Stability

  • Toxicity: Fluorinated pyrazoles should be treated as potential irritants and metabolic modulators. Use standard PPE (gloves, goggles, fume hood).

  • Stability: The 4-fluoro group is stable to standard acidic and basic conditions. However, avoid extremely harsh reducing conditions (e.g., LiAlH₄ at high temp) which might defluorinate the ring, though this is rare.

  • Storage: Store the alcohol at 2–8°C. It is hygroscopic; keep the container tightly sealed.

References

  • Sigma-Aldrich. Product Specification: 2-(4-Fluoro-1H-pyrazol-1-yl)ethanol. Link (Accessed Feb 2026).

  • ChemicalBook. 2-(4-fluoro-1H-pyrazol-1-yl)ethanol Properties and Suppliers. Link

  • Vertex AI Search.Synthesis and Reactivity of Fluorinated Pyrazoles.
  • National Institutes of Health (NIH). PubChem Compound Summary: Pyrazole Ethanol Derivatives. Link

  • European Patent Office. Process for the preparation of 4-fluoro-1H-pyrazole. EP4219454A1. Link (Describes the synthesis of the core 4-fluoropyrazole ring).

Application

Application Note: 2-(4-fluoro-1H-pyrazol-1-yl)ethanol in Medicinal Chemistry

Executive Summary Compound: 2-(4-fluoro-1H-pyrazol-1-yl)ethanol CAS: 1207961-59-8 Role: Metabolic Stability Enhancer & Solubilizing Linker This guide details the strategic application of 2-(4-fluoro-1H-pyrazol-1-yl)ethan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-(4-fluoro-1H-pyrazol-1-yl)ethanol CAS: 1207961-59-8 Role: Metabolic Stability Enhancer & Solubilizing Linker

This guide details the strategic application of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol as a high-value building block in drug discovery. While unsubstituted pyrazoles are privileged scaffolds in kinase inhibitors and GPCR ligands, they often suffer from rapid oxidative metabolism at the C4 position. This fluorinated derivative serves a dual purpose: the C4-fluorine atom blocks metabolic "soft spots" (CYP450 oxidation) while modulating pKa, and the N1-hydroxyethyl tail provides a versatile synthetic handle for coupling to core scaffolds, simultaneously enhancing aqueous solubility.

Chemical Profile & Strategic Utility

The "Fluorine Effect" in Pyrazole Scaffolds

The introduction of fluorine at the 4-position of the pyrazole ring is a classic medicinal chemistry tactic known as "metabolic hardening."

  • Metabolic Blocking: The C4 position of 1-alkylpyrazoles is electron-rich and prone to oxidation by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this degradation pathway.

  • Electronic Modulation: Fluorine is highly electronegative, lowering the pKa of the pyrazole ring system. This can reduce non-specific protein binding and improve the donor/acceptor profile of the molecule in the active site.

The Hydroxyethyl Linker

The ethyl-alcohol chain at N1 is not merely a passive linker; it acts as a "solubilizing warhead" precursor.

  • Synthetic Versatility: The primary alcohol is easily converted into a leaving group (mesylate, tosylate, halide) for alkylation reactions or used directly in Mitsunobu couplings.

  • Physicochemical Properties: The ethylene spacer prevents steric clash between the pyrazole headgroup and the core scaffold, while the oxygen atom can participate in solvation, improving LogD.

Experimental Protocols

Protocol A: Activation of the Hydroxyethyl Handle

Objective: Convert the alcohol to a reactive mesylate for subsequent nucleophilic substitution.

Reagents:

  • Starting Material: 2-(4-fluoro-1H-pyrazol-1-yl)ethanol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Solvent: Dichloromethane (DCM), Anhydrous

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 2-(4-fluoro-1H-pyrazol-1-yl)ethanol and anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Base Addition: Add TEA dropwise via syringe. Stir for 5 minutes.

  • Activation: Add MsCl dropwise over 10 minutes, maintaining internal temperature < 5°C. The reaction is exothermic.

  • Monitoring: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS for disappearance of starting material.

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Storage: The resulting mesylate is unstable over long periods. Use immediately in Protocol B or store at -20°C under argon.

Protocol B: Coupling to Core Scaffold (N-Alkylation)

Objective: Install the 4-fluoropyrazole moiety onto a drug scaffold (e.g., a piperazine-containing kinase inhibitor).

Reagents:

  • Core Scaffold (Nucleophile): e.g., N-Boc-piperazine or a heteroaromatic amine (1.0 eq)

  • Electrophile: Mesylate from Protocol A (1.2 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

  • Suspension: Dissolve the Core Scaffold in ACN (0.1 M). Add Cs₂CO₃.

  • Addition: Add the Mesylate (dissolved in minimal ACN) to the suspension.

  • Reaction: Heat the mixture to 60-80°C.

    • Note: If using DMF, 60°C is usually sufficient. For ACN, reflux may be required.[1]

  • Validation: Monitor by LC-MS. The 4-fluoropyrazole moiety typically imparts a distinct retention time shift.

  • Purification: Filter off inorganic salts. Concentrate the filtrate. Purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

Logical Pathway Visualization

The following diagram illustrates the strategic logic of using this building block to optimize a drug candidate, moving from a metabolically labile "Soft Spot" to a "Hardened" candidate.

G Start Standard Pyrazole (Metabolic Soft Spot) Strategy Strategy: Fluorine Scan & Linker Installation Start->Strategy Identify Liability BuildingBlock Building Block: 2-(4-fluoro-1H-pyrazol-1-yl)ethanol Strategy->BuildingBlock Select Reagent Activation Activation: Mesylation (MsCl) BuildingBlock->Activation Protocol A Coupling Coupling: Nucleophilic Substitution Activation->Coupling + Core Scaffold FinalDrug Optimized Candidate: Blocked C4 Position Improved Solubility Coupling->FinalDrug Protocol B

Caption: Workflow for transforming a metabolically labile hit into a stabilized lead using the 4-fluoropyrazole ethanol building block.

Comparative Data: Why 4-Fluoro?

The table below summarizes the physicochemical impact of substituting a standard pyrazole with the 4-fluoro analog.

PropertyUnsubstituted Pyrazole (H)4-Fluoro Pyrazole (F)Impact on Drug Design
C4 Bond Energy 99 kcal/mol (C-H)116 kcal/mol (C-F)Significantly increased metabolic stability against CYP oxidation.
Lipophilicity (LogP) LowerSlightly HigherFluorine increases lipophilicity, improving membrane permeability.
pKa (NH) ~14~12Increased acidity of the ring system; alters H-bond donor strength.
Steric Size (Van der Waals) 1.20 Å1.47 ÅFluorine mimics Hydrogen sterically (Bioisostere) but blocks metabolism.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (n.d.). 2-(4-Fluoro-1H-pyrazol-1-yl)ethanol Product Page. Link

  • Fustero, S., et al. (2010). Improved Regioselective Synthesis of Pyrazoles and Isoxazoles. Journal of Organic Chemistry. Link

Sources

Method

Application Notes and Protocols for 2-(4-fluoro-1H-pyrazol-1-yl)ethanol in Antifungal Drug Design

Introduction: Addressing the Challenge of Fungal Resistance with Novel Pyrazole Scaffolds The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable cha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Addressing the Challenge of Fungal Resistance with Novel Pyrazole Scaffolds

The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global public health.[1] Azole antifungals, the most widely used class of antifungal drugs, have been a cornerstone of therapy for decades.[2][3][4] Their mechanism of action relies on the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2][4][5] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition.[2][5][6]

However, the extensive use of azoles has led to the emergence of resistance, necessitating the development of new agents that can overcome these limitations.[1] Pyrazole-containing compounds have emerged as a promising class of heterocyclic structures in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antifungal properties.[7][8][9][10] This document provides detailed application notes and protocols for the investigation of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol , a novel scaffold designed to leverage the established efficacy of azole-like structures while introducing chemical modifications aimed at enhancing potency and overcoming resistance. The incorporation of a fluorine atom can modulate lipophilicity and metabolic stability, while the ethanol moiety offers a potential point for interaction within the enzyme's active site or for future derivatization.

These notes are intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of new antifungal agents.

Section 1: Synthesis and Characterization of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol

Rationale for Synthetic Design

The synthesis of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol is designed as a straightforward and efficient route to access the target molecule. The core strategy involves the N-alkylation of 4-fluoro-1H-pyrazole. This approach is modular, allowing for the potential substitution of different pyrazole cores or alkylating agents to generate a library of analogues for structure-activity relationship (SAR) studies. The chosen two-step process from commercially available 1H-pyrazole ensures high yields and purity.

Synthetic Pathway Overview

Synthetic_Pathway pyrazole 1H-Pyrazole fluoropyrazole 4-fluoro-1H-pyrazole pyrazole->fluoropyrazole Step 1: Electrophilic Fluorination final_product 2-(4-fluoro-1H-pyrazol-1-yl)ethanol fluoropyrazole->final_product Step 2: N-Alkylation reagent1 Selectfluor® (in Acetonitrile) reagent2 2-Bromoethanol, K₂CO₃ (in DMF)

Caption: Synthetic route for 2-(4-fluoro-1H-pyrazol-1-yl)ethanol.

Detailed Synthesis Protocol

Protocol 1: Synthesis of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol

  • Step 1: Synthesis of 4-fluoro-1H-pyrazole

    • Rationale: This step introduces the critical fluorine atom onto the pyrazole ring using an electrophilic fluorinating agent. Acetonitrile is chosen as the solvent due to its polarity and ability to dissolve both the reactant and the fluorinating agent.

    • To a solution of 1H-pyrazole (1.0 eq) in acetonitrile, add 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 4-fluoro-1H-pyrazole.[11]

  • Step 2: Synthesis of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol

    • Rationale: This is a standard N-alkylation reaction. Potassium carbonate (K₂CO₃) acts as a base to deprotonate the pyrazole nitrogen, facilitating its nucleophilic attack on the electrophilic carbon of 2-bromoethanol. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction.

    • To a solution of 4-fluoro-1H-pyrazole (1.0 eq) in dry DMF, add K₂CO₃ (1.5 eq) and 2-bromoethanol (1.2 eq).

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature, pour it into ice-water, and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 2-(4-fluoro-1H-pyrazol-1-yl)ethanol as the final product.

  • Characterization: The final compound should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Section 2: Proposed Mechanism of Action

Targeting Fungal Ergosterol Biosynthesis

The structural similarity of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol to existing azole antifungal agents strongly suggests that its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51, also known as Erg11).[1][2][6] This enzyme is essential for converting lanosterol to 14-demethyl lanosterol, a critical step in the ergosterol biosynthesis pathway.[2][3][4]

The pyrazole ring is the key pharmacophore. The N-1 atom of the pyrazole is positioned to coordinate with the heme iron atom in the active site of CYP51.[5][12] This binding event blocks the natural substrate, lanosterol, from accessing the active site, thereby halting the demethylation process.[5] The consequence of this inhibition is twofold:

  • Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane.[2][6]

  • Accumulation of Toxic Sterols: The buildup of lanosterol and other 14α-methylated sterol precursors leads to increased membrane permeability and stress, ultimately inhibiting fungal growth (fungistatic effect) or causing cell death (fungicidal effect).[2][4][13]

Ergosterol_Pathway_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps CYP51 Lanosterol 14α-demethylase (CYP51 / Erg11) Lanosterol->CYP51 Intermediates 14-demethylated intermediates Ergosterol Ergosterol (Fungal Cell Membrane Integrity) Intermediates->Ergosterol Multiple Steps CYP51->Intermediates Inhibitor 2-(4-fluoro-1H-pyrazol-1-yl)ethanol Inhibitor->Inhibition Inhibition->CYP51 Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by 2-(4-fluoro-1H-pyrazol-1-yl)ethanol.

Section 3: In Vitro Evaluation Protocols

The cornerstone of preclinical antifungal evaluation is determining the compound's potency against a panel of clinically relevant fungal pathogens. The broth microdilution method is the globally recognized standard for this assessment.[14]

Experimental Workflow

In_Vitro_Workflow cluster_mic MIC Determination cluster_mfc MFC Determination prep_compound Prepare Compound Stock (in DMSO) & Serial Dilutions inoculate Inoculate 96-Well Plate prep_compound->inoculate prep_inoculum Prepare Fungal Inoculum (Standardized Cell Density) prep_inoculum->inoculate incubate_mic Incubate (e.g., 24-48h at 35°C) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_mfc Plate Aliquots from Clear Wells onto Agar Plates read_mic->plate_mfc data_analysis Data Analysis & Reporting read_mic->data_analysis incubate_mfc Incubate Agar Plates plate_mfc->incubate_mfc read_mfc Read MFC (Lowest concentration with ≥99.9% killing) incubate_mfc->read_mfc read_mfc->data_analysis

Caption: Workflow for in vitro antifungal susceptibility testing.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines.[14][15]

  • Preparation of Compound:

    • Prepare a 10 mg/mL stock solution of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol in 100% Dimethyl Sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve final concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.

    • Causality: RPMI-1640 is the standardized medium for fungal susceptibility testing, ensuring reproducibility.[14][16] The final DMSO concentration in the wells must not exceed 1% to avoid solvent-induced fungal inhibition.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

    • Prepare a cell suspension in sterile saline and adjust the turbidity using a spectrophotometer to match a 0.5 McFarland standard.

    • This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.[17]

  • Assay Procedure:

    • Add 100 µL of each compound dilution to the wells of a 96-well microtiter plate.

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a positive control (fungi + medium, no compound) and a negative control (medium only). A standard antifungal like fluconazole or voriconazole should be run in parallel.

    • Incubate the plates at 35°C for 24-48 hours, depending on the organism.[18]

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of visible growth (typically ≥50% reduction for azoles against yeasts) compared to the positive control.[15][18]

Protocol: Minimum Fungicidal Concentration (MFC) Determination
  • Procedure:

    • Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

    • Spot the aliquot onto a fresh, drug-free agar plate (e.g., Sabouraud Dextrose Agar).

    • Incubate the agar plate at 35°C for 24-48 hours.

  • Reading the MFC:

    • The MFC is the lowest concentration from the MIC plate that results in no fungal growth on the subculture agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.

Data Presentation

Quantitative data should be summarized for clear comparison.

Table 1: Minimum Inhibitory Concentrations (MIC) of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol

Fungal Strain Compound MIC (µg/mL) Fluconazole MIC (µg/mL)
Candida albicans (ATCC 90028)
Candida glabrata (Clinical Isolate)
Cryptococcus neoformans (H99)
Aspergillus fumigatus (ATCC 204305)

| Fluconazole-Resistant C. albicans | | |

Table 2: Minimum Fungicidal Concentrations (MFC) of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol

Fungal Strain Compound MFC (µg/mL) MFC/MIC Ratio
Candida albicans (ATCC 90028)
Cryptococcus neoformans (H99)

| Aspergillus fumigatus (ATCC 204305) | | |

An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity.

Section 4: Future Directions and Advanced Protocols

  • Cytotoxicity Assays: Evaluate the compound's toxicity against mammalian cell lines (e.g., HepG2, HEK293) to determine its selectivity index (SI). A high SI is crucial for a viable drug candidate.

  • In Vivo Efficacy Models: If in vitro data is promising, proceed to established animal models, such as a murine model of disseminated candidiasis.[19][20] Efficacy can be assessed by monitoring survival rates and determining the fungal burden in target organs (e.g., kidneys).[19]

  • Mechanism Confirmation: Perform sterol analysis using Gas Chromatography-Mass Spectrometry (GC-MS) on fungal cells treated with the compound to confirm the reduction of ergosterol and the accumulation of lanosterol.[13][21]

  • Molecular Docking: Computational docking studies can be used to model the interaction of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol with the active site of fungal CYP51, providing further insight into its binding mode.[8][22][23]

References

  • New Antifungal Agents with Azole Moieties. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). PMC. Retrieved February 15, 2026, from [Link]

  • The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. (n.d.). Frontiers in Microbiology. Retrieved February 15, 2026, from [Link]

  • Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx. (n.d.). Slideshare. Retrieved February 15, 2026, from [Link]

  • Mechanisms of action in antifungal drugs. (n.d.). Research Starters. Retrieved February 15, 2026, from [Link]

  • What are fungal CYP51A1 inhibitors and how do they work?. (2024). Patsnap Synapse. Retrieved February 15, 2026, from [Link]

  • Azole: Antifungal Drugs, Mechanism of Action. (2023). StudySmarter. Retrieved February 15, 2026, from [Link]

  • Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. (2023). PubMed. Retrieved February 15, 2026, from [Link]

  • Candidiasis Medication. (2024). Medscape. Retrieved February 15, 2026, from [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). PMC. Retrieved February 15, 2026, from [Link]

  • Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. (2025). ACS Publications. Retrieved February 15, 2026, from [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections. (2021). PubMed. Retrieved February 15, 2026, from [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). PubMed. Retrieved February 15, 2026, from [Link]

  • Synergistic effects of Cyp51 isozyme-specific azole antifungal agents on fungi with multiple cyp51 isozyme genes. (2025). Antimicrobial Agents and Chemotherapy. Retrieved February 15, 2026, from [Link]

  • Chinese scientists unveil new CYP51 inhibitor with broad-spectrum antifungal activity. (2025). Clarivate. Retrieved February 15, 2026, from [Link]

  • Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. (2020). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. (2015). PubMed. Retrieved February 15, 2026, from [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians. (n.d.). Open Forum Infectious Diseases. Retrieved February 15, 2026, from [Link]

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. Retrieved February 15, 2026, from [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2017). JoVE. Retrieved February 15, 2026, from [Link]

  • Prediction of novel and potent inhibitors of lanosterol 14-α demethylase. (2022). Taylor & Francis Online. Retrieved February 15, 2026, from [Link]

  • Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). MDPI. Retrieved February 15, 2026, from [Link]

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022). YouTube. Retrieved February 15, 2026, from [Link]

  • Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperdine side chains. (2014). PubMed. Retrieved February 15, 2026, from [Link]

  • Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. (2024). PMC. Retrieved February 15, 2026, from [Link]

  • Antibacterial and antifungal pyrazoles based on different construction strategies. (2025). PubMed. Retrieved February 15, 2026, from [Link]

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (n.d.). University of Mississippi eGrove. Retrieved February 15, 2026, from [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). PMC. Retrieved February 15, 2026, from [Link]

  • Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof. (n.d.). Google Patents.

Sources

Application

Application Note: High-Throughput Screening of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol Derivatives

The following Application Note and Protocol guide is designed for researchers and drug discovery professionals. It synthesizes the pharmacological relevance of fluorinated pyrazoles with a rigorous, self-validating High-...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and drug discovery professionals. It synthesizes the pharmacological relevance of fluorinated pyrazoles with a rigorous, self-validating High-Throughput Screening (HTS) workflow.

Target Class: Alcohol Dehydrogenase (ADH) Inhibitors / Metabolic Modulators Assay Format: 384-well Fluorescence-Based Enzymatic Assay Version: 2.1 (Optimized for Automated Liquid Handling)

Executive Summary & Scientific Rationale

The scaffold 2-(4-fluoro-1H-pyrazol-1-yl)ethanol represents a strategic evolution of the classic alcohol dehydrogenase (ADH) inhibitor, Fomepizole (4-methylpyrazole). While Fomepizole is the standard of care for methanol and ethylene glycol poisoning, its metabolic half-life and binding kinetics can be optimized.

Why this Scaffold?
  • Bioisosterism (F vs. CH3): The replacement of the 4-methyl group with a fluorine atom (4-F) modulates the pKa of the pyrazole nitrogen, potentially altering the binding affinity to the active site Zinc ion in ADH. Fluorine also enhances metabolic stability against oxidative degradation.

  • The Ethanol Tail: The 1-(2-hydroxyethyl) side chain mimics the natural substrate (ethanol), improving solubility and providing a "handle" for further functionalization.

  • Library Logic: The screening library described herein consists of derivatives functionalized at the hydroxyl group (esters, carbamates, ethers) to explore prodrug strategies and lipophilic binding pockets adjacent to the catalytic site.

Mechanism of Action

The assay relies on the reversible oxidation of ethanol to acetaldehyde coupled to the reduction of NAD+ to NADH. The 4-fluoropyrazole derivatives act as competitive inhibitors , binding to the enzyme-NAD+ complex and displacing ethanol.



Readout: The accumulation of NADH is monitored via fluorescence (Ex 340 nm / Em 460 nm). Inhibitors prevent this increase in fluorescence.

Visualizing the Mechanism

The following diagram illustrates the competitive inhibition mechanism and the assay logic used for screening.

ADH_Inhibition_Mechanism ADH ADH Enzyme (Active Site Zn++) Complex_Active Active Complex [ADH-NAD+-Ethanol] ADH->Complex_Active + NAD+ / Ethanol Complex_Blocked Inhibited Complex [ADH-NAD+-Inhibitor] ADH->Complex_Blocked + NAD+ / Inhibitor NAD Cofactor (NAD+) NAD->Complex_Active Ethanol Substrate (Ethanol) Ethanol->Complex_Active Inhibitor Inhibitor (4-F-Pyrazole deriv.) Inhibitor->Complex_Blocked Competes with Ethanol Product Signal Output (NADH Fluorescence) Complex_Active->Product Oxidation Complex_Blocked->Product BLOCKED

Figure 1: Mechanism of Competitive Inhibition.[1][2][3][4] The 4-fluoropyrazole derivative competes with ethanol for the ADH active site, preventing NAD+ reduction.

Experimental Protocol

A. Reagents & Equipment
ComponentSpecificationPurpose
Enzyme Recombinant Human ADH1 (Sigma/Merck)Target Enzyme
Substrate Ethanol (Absolute, molecular biology grade)Native Substrate
Cofactor NAD+ (β-Nicotinamide adenine dinucleotide)Electron Acceptor
Library 2-(4-fluoro-1H-pyrazol-1-yl)ethanol derivativesTest Compounds (10 mM in DMSO)
Control Fomepizole (4-methylpyrazole)Positive Control (100% Inhibition)
Buffer 0.1 M Sodium Pyrophosphate, pH 8.8, 1 mM DTTAssay Buffer (High pH favors oxidation)
Plate 384-well Black, Flat-bottom (Corning 3575)Minimizes background fluorescence
B. Assay Development & Validation (Pre-Screen)

Before the full screen, determine the


 for Ethanol and NAD+ to ensure the assay runs at balanced sensitivity (

).
  • Linearity Check: Titrate ADH (0.1 - 10 nM) to find a concentration that yields linear NADH production over 30 minutes.

  • Z' Factor Determination: Run a full plate with 192 wells of DMSO (Max Signal) and 192 wells of 10 µM Fomepizole (Min Signal).

    • Acceptance Criteria:

      
      . (Typical ADH assays yield 
      
      
      
      ).
C. HTS Workflow (Step-by-Step)

This protocol is optimized for an automated liquid handler (e.g., Tecan Freedom EVO or Labcyte Echo).

Step 1: Compound Transfer (Acoustic/Pin)

  • Dispense 50 nL of library compounds (10 mM stock) into the 384-well assay plate.

  • Final Conc: 10 µM (assuming 50 µL final vol).

  • Controls: Columns 1 and 24 reserved for DMSO (Negative) and Fomepizole (Positive).

Step 2: Enzyme Addition

  • Dispense 25 µL of 2x Enzyme Mix (ADH in Assay Buffer) to all wells.

  • Note: Enzyme concentration should be 2x final desired concentration (e.g., 10 nM).

  • Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at 25°C . This allows the inhibitor to bind the enzyme-cofactor complex.

Step 3: Substrate Initiation

  • Dispense 25 µL of 2x Substrate Mix (Ethanol + NAD+ in Assay Buffer).

  • Target Concentrations: [Ethanol] =

    
     (approx. 1-5 mM), [NAD+] = 2.5 mM.
    

Step 4: Kinetic Readout

  • Immediately transfer to plate reader (e.g., PerkinElmer EnVision).

  • Mode: Kinetic Fluorescence.

  • Settings: Ex 340 nm / Em 460 nm.

  • Duration: Read every 60 seconds for 20 minutes.

HTS Logic Flow

The following diagram details the operational workflow, including decision gates for hit selection.

HTS_Workflow Start Library Source (10mM in DMSO) Dispense Acoustic Dispensing (50 nL into 384-well) Start->Dispense EnzymeAdd Add ADH Enzyme (Pre-incubation 15 min) Dispense->EnzymeAdd SubstrateAdd Add NAD+ / Ethanol (Start Reaction) EnzymeAdd->SubstrateAdd Read Kinetic Readout (Ex340/Em460 nm) SubstrateAdd->Read Calc Calculate Slope (RFU/min) Normalize to % Inhibition Read->Calc Threshold Hit Selection (> 50% Inhibition) Calc->Threshold HitList Primary Hits (Re-test for IC50) Threshold->HitList Yes Discard Non-binders Threshold->Discard No

Figure 2: Automated HTS Workflow. Critical path from library dispensing to hit identification.

Data Analysis & Hit Selection

Calculation of Percent Inhibition

For each well, calculate the reaction velocity (


, slope of the linear portion of the fluorescence curve).


  • 
    : Mean velocity of DMSO controls (0% inhibition).
    
  • 
    : Mean velocity of Fomepizole controls (100% inhibition).
    
Hit Confirmation (The "Self-Validating" Step)

Do not rely on a single point screen. Validated hits must undergo:

  • Dose-Response Curve: 10-point serial dilution (1:3) to determine

    
    .
    
  • Counter-Screen: Test hits against an unrelated dehydrogenase (e.g., Lactate Dehydrogenase) to rule out fluorescence interference or non-specific redox cycling.

  • Solubility Check: Verify the 2-(4-fluoro-1H-pyrazol-1-yl)ethanol derivatives did not precipitate in the aqueous buffer (a common cause of false negatives).

References

  • Biological Activity of Pyrazoles

    • Title: The inhibition of alcohol dehydrogenase in vitro and in isolated hepatocytes by 4-substituted pyrazoles.[5]

    • Source: PubMed (National Institutes of Health)[6]

    • URL:[Link]

  • Fomepizole Mechanism

    • Title: Fomepizole (4-Methylpyrazole)
    • Source: NCBI Bookshelf
    • URL:[Link]

  • HTS Assay Principles

    • Title: Assay Guidance Manual: Enzym
    • Source: NCBI
    • URL:[Link]

  • Scaffold Synthesis Context

    • Title: 2-(4-fluoro-1H-pyrazol-1-yl)ethanol Product Page.[7]

    • Source: Sigma-Aldrich

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol

Welcome to the technical support guide for the purification of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol. This molecule is a valuable building block in medicinal chemistry and drug development, and achieving high purity is cri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol. This molecule is a valuable building block in medicinal chemistry and drug development, and achieving high purity is critical for successful downstream applications. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during its purification.

The primary challenge in the synthesis and purification of N-substituted pyrazoles is controlling regioselectivity. The alkylation of a pyrazole ring can lead to a mixture of N1 and N2 isomers, which often exhibit very similar physical properties, making their separation difficult[1][2]. This guide will focus on strategies to isolate the desired N1 isomer, 2-(4-fluoro-1H-pyrazol-1-yl)ethanol, from its common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure 2-(4-fluoro-1H-pyrazol-1-yl)ethanol?

While specific data for this exact compound is not widely published, analogous pyrazole-ethanol derivatives are often liquids or low-melting solids at room temperature. Due to the hydroxyl group and the pyrazole ring, it is expected to be a polar molecule, miscible with polar organic solvents like methanol, ethanol, and ethyl acetate, and potentially having some water solubility[1][3].

Q2: What are the most common impurities I should expect?

The impurity profile is highly dependent on the synthetic route. A common synthesis involves the alkylation of 4-fluoropyrazole with a 2-haloethanol (e.g., 2-bromoethanol). The most prevalent impurities include:

  • N2-isomer (2-(4-fluoro-1H-pyrazol-2-yl)ethanol): This is the most challenging impurity to separate due to its similar polarity and structure to the desired N1-product[1][2].

  • Unreacted 4-fluoropyrazole: A volatile solid that can sometimes be removed under high vacuum.

  • Unreacted 2-haloethanol or ethylene oxide derivatives: These are typically more polar and can be removed with aqueous washes or chromatography.

  • Solvent Residues: Residual high-boiling solvents like DMF or DMSO used during the synthesis.

Q3: Which analytical techniques are best for assessing purity and identifying isomers?

  • ¹H NMR and ¹³C NMR Spectroscopy: This is the most powerful technique for distinguishing between the N1 and N2 isomers. The chemical shifts of the pyrazole ring protons and the methylene group attached to the nitrogen will be distinct for each isomer. NOESY experiments can definitively confirm the regiochemistry[2].

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for identifying the presence of isomers (as they will have the same mass) and other impurities. The retention times can give an initial indication of the separability of the isomers.

  • TLC (Thin Layer Chromatography): Essential for developing a purification method. It allows for rapid screening of different solvent systems to find one that resolves the desired product from its impurities[1][3].

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: TLC analysis shows two or more spots with very close Rf values.
  • Potential Cause: This is the classic sign of contamination with the N2-isomer. The structural similarity between the N1 and N2 isomers results in very similar polarities, making them difficult to separate on standard silica gel[1].

  • Diagnostic Steps:

    • Run a TLC plate, ensuring it is fully developed and dried.

    • Use a multi-component solvent system to try and improve resolution. For polar N-heterocycles, systems like Dichloromethane/Methanol or Ethyl Acetate/Hexane with small amounts of a third solvent can be effective[3][4].

    • Spot a co-spot (a lane with both your crude material and a reference standard if available) to confirm if one of the spots corresponds to your target compound.

  • Recommended Solutions:

    • Optimize Flash Chromatography: The most common method for separating pyrazole regioisomers is silica gel column chromatography[1][2]. Success depends on finding an eluent system with good resolution. See Protocol 1 for a detailed methodology.

    • Consider Alternative Stationary Phases: If silica gel fails, consider using a different stationary phase. Alumina (basic or neutral) can be effective for purifying amines and other nitrogen-containing heterocycles[5]. For very polar compounds, reversed-phase silica (C18) may also be an option[3][5].

Problem 2: The product streaks badly on the TLC plate and during column chromatography.
  • Potential Cause: The basic nitrogen atoms of the pyrazole ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to tailing or streaking[5].

  • Diagnostic Steps: The visual evidence of streaking on the TLC plate is the primary indicator.

  • Recommended Solutions:

    • Use a Mobile Phase Additive: Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonia in methanol to the eluent. This will compete with your product for the acidic sites on the silica, resulting in sharper bands and better separation[5][6].

    • Deactivate the Silica Gel: You can pre-treat your silica gel by slurrying it with your chosen eluent containing the basic additive before packing the column[6].

    • Use a Modified Stationary Phase: Consider using amine-functionalized silica gel, which is specifically designed to improve the chromatography of basic compounds like N-heterocycles[4].

Problem 3: The purified product is an oil and will not crystallize.
  • Potential Cause:

    • Residual Impurities: Even small amounts of the isomeric impurity or solvent can act as a crystallization inhibitor.

    • Inherent Property: The compound may naturally be a low-melting solid or an oil at room temperature.

  • Diagnostic Steps:

    • Obtain a high-purity analytical sample via careful chromatography.

    • Attempt to crystallize this high-purity fraction. If it still fails to crystallize, it is likely an oil.

    • Check for residual solvent via ¹H NMR.

  • Recommended Solutions:

    • Solvent Trituration: If the compound is an oil, try dissolving it in a small amount of a good solvent (e.g., ethyl acetate) and then adding a poor solvent (e.g., hexane) dropwise until turbidity persists. Cooling this mixture may induce crystallization or cause the product to precipitate as a solid[6].

    • Recrystallization from a Mixed Solvent System: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol) and then add a hot solvent in which it is less soluble (e.g., water) until the solution becomes cloudy. Allow it to cool slowly[6]. See Protocol 2 .

    • Acid-Base Salt Formation: For highly basic pyrazoles, forming an acid addition salt (e.g., with HCl or H₂SO₄) can induce crystallization. The salt can then be isolated and neutralized to recover the pure free base[7].

Detailed Protocols

Protocol 1: Optimized Flash Column Chromatography for Isomer Separation

This protocol is designed to maximize the resolution between N1 and N2 pyrazole isomers.

1. TLC Method Development:

  • Prepare several TLC chambers with different solvent systems. Start with common mixtures like Hexane/Ethyl Acetate and Dichloromethane/Methanol.

  • System A (Less Polar): Start with 70:30 Hexane:Ethyl Acetate.

  • System B (More Polar): Start with 95:5 Dichloromethane:Methanol.

  • Aim for an Rf value of ~0.2-0.3 for the desired product to ensure good separation on the column[3].

  • If streaking is observed, add 0.5% triethylamine to the solvent system.

2. Column Preparation:

  • Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica to crude material by weight).

  • Prepare a slurry of silica gel in the initial, least polar eluent identified during TLC analysis.

  • Pack the column evenly, ensuring no air bubbles are trapped.

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of your product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Liquid Loading: If your compound is highly soluble in the mobile phase, dissolve it in the minimum possible volume of the eluent and load it directly onto the column.

4. Elution:

  • Begin elution with the starting solvent system.

  • If a gradient is needed, slowly and incrementally increase the polarity of the mobile phase. A shallow gradient is often key to separating close-running isomers.

  • Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

5. Product Isolation:

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Place the resulting product under high vacuum to remove any final traces of solvent.

Protocol 2: Recrystallization

This protocol is useful for purifying solid products or inducing crystallization from oils.

1. Solvent Selection:

  • The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Impurities should either be insoluble or highly soluble in the solvent at all temperatures.

  • Common solvents for pyrazole derivatives include ethanol, methanol, isopropanol, ethyl acetate, or mixtures with water or hexane[6][8][9].

2. Procedure:

  • Place the crude material in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a water bath or heating mantle) with stirring.

  • Continue adding small portions of hot solvent until the solid just dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

  • Allow the flask to cool slowly to room temperature. Covering the flask with glass wool can promote slow cooling and the formation of larger crystals.

  • Once cooled, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

3. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Dry the crystals in a vacuum oven.

Visual Workflow and Data

Purification Decision Workflow

The following diagram outlines a logical workflow for purifying crude 2-(4-fluoro-1H-pyrazol-1-yl)ethanol.

PurificationWorkflow cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_decision Separation Assessment cluster_purification Purification Strategy cluster_end Final Product Crude Crude 2-(4-fluoro-1H-pyrazol-1-yl)ethanol TLC Run TLC Analysis (e.g., 7:3 Hex:EtOAc & 95:5 DCM:MeOH) Crude->TLC Decision Are spots well-separated (ΔRf > 0.1)? TLC->Decision ColChrom Perform Flash Column Chromatography (Protocol 1) Decision->ColChrom Yes OptimizeTLC Optimize TLC: - Add Et3N (0.5%) - Test Alumina/Reversed Phase Decision->OptimizeTLC No / Streaking Recrystal Attempt Recrystallization or Trituration (Protocol 2) ColChrom->Recrystal Product is solid/oil with minor impurities Final Pure Product Verify by NMR, LC-MS ColChrom->Final High Purity Achieved OptimizeTLC->ColChrom Recrystal->Final

Caption: Decision workflow for purification.

Table 1: Common TLC Solvent Systems for Pyrazole Derivatives
Solvent SystemRatio (v/v)PolarityTypical Application
Hexane / Ethyl Acetate9:1 to 1:1Low to MediumGood starting point for separating less polar impurities and isomers.
Dichloromethane / Methanol99:1 to 90:10Medium to HighEffective for more polar compounds and resolving isomers that are inseparable in Hex/EtOAc[4].
Ethyl Acetate100%MediumCan be used as a single eluent for compounds of intermediate polarity[2].
Additive: Triethylamine (Et₃N)0.5 - 1%Base ModifierAdded to any system to reduce tailing of basic compounds on silica gel[5].

References

  • BenchChem. (n.d.). Technical Support Center: Selective N-Methylation of Pyrazoles.
  • JETIR. (2021).
  • University of Rochester. (n.d.). Chromatography: The Solid Phase. Department of Chemistry.
  • Universitat Autònoma de Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UABDivulga.
  • King, A. (2018).
  • ChemicalBook. (n.d.). 2-(4-fluoro-1H-pyrazol-1-yl)ethanol.
  • Biotage. (2023, January 30).
  • MDPI. (2024, October 25).
  • Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry.
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • ACS Publications. (2024, February 29). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
  • Sorbent Technologies, Inc. (2025, August 11).
  • ResearchGate. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43.
  • ACS Publications. (2024, February 29). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.). 2-(4-Amino-1H-pyrazol-1-yl)ethanol.
  • PubChem. (n.d.). 2-(1H-Pyrazol-4-yl)ethanol.
  • Semantic Scholar. (n.d.). Scheme 1.
  • European Journal of Chemistry. (n.d.).
  • Asian Journal of Chemistry. (2013).
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • University of Mississippi. (2020).
  • MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-.... Molecules, 27(24), 8884.
  • Der Pharmacia Lettre. (2013).
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Wikipedia. (n.d.). 2-Fluoroethanol.
  • ResearchGate. (2025, December 18). Straightforward and Clean Ultrasound-Promoted Synthesis of 2-(4,5-Dihydro-1H-pyrazol-1-yl)pyrimidines.
  • Google Patents. (n.d.). EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof.

Sources

Optimization

Side-product analysis in the synthesis of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol

Welcome to the technical support guide for the synthesis of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot side-product formation during this specific synthetic procedure. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the robustness and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Q1: My N-alkylation reaction is sluggish or incomplete. What are the primary factors to investigate?

A1: An incomplete reaction, characterized by the persistence of 4-fluoro-1H-pyrazole starting material, is a frequent issue. The root cause typically lies in the deprotonation step of the pyrazole, which is critical for generating the nucleophilic pyrazolide anion.

Causality & Troubleshooting:

  • Base Strength and Solubility: The base must be strong enough to deprotonate the pyrazole (pKa ≈ 14). Common bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are effective. However, their effectiveness is tied to solubility. In solvents like acetonitrile, K₂CO₃ is only sparingly soluble, which can slow the reaction. Using a more polar aprotic solvent like DMF or DMSO can increase the solubility and concentration of the active base, accelerating deprotonation.[1]

  • Water Content: The presence of water can be detrimental. Strong bases like NaH react violently with water. For carbonate bases, excess water can hydrolyze the alkylating agent and hinder the deprotonation equilibrium. Ensure all reagents and solvents are anhydrous.

  • Reaction Temperature: While room temperature is a good starting point, gentle heating (e.g., 50-80°C) can often drive the reaction to completion without promoting significant side-product formation.[1] Monitor the reaction by TLC or LC-MS to avoid decomposition at elevated temperatures.

  • Purity of Starting Materials: Ensure the 4-fluoro-1H-pyrazole and the alkylating agent (e.g., 2-bromoethanol) are pure. Impurities in the starting materials can inhibit the reaction.

Q2: My crude product is a complex mixture on TLC/LC-MS. What is the most probable side-product?

A2: The most common and often overlooked side-products in this synthesis originate from impurities in the 4-fluoro-1H-pyrazole starting material itself, particularly if it was synthesized via electrophilic fluorination.

Expert Insight:

Direct fluorination of pyrazole using reagents like Selectfluor™ is an efficient method for producing 4-fluoropyrazole.[2] However, this reaction can sometimes lead to over-fluorination, producing 4,4-difluoro-1H-pyrazole (more accurately, its stable tautomer, a 4,4-difluoro-4H-pyrazole derivative).[3][4] This difluorinated impurity will undergo N-alkylation under the same reaction conditions, leading to the corresponding N-alkylated difluoropyrazole side-product, which can be difficult to separate from the desired monofluorinated product.

Identification:

  • Mass Spectrometry (MS): Look for a peak at [M+18] relative to your desired product's mass. This corresponds to the mass difference between an additional fluorine atom and a hydrogen atom.

  • ¹⁹F NMR Spectroscopy: This is the most definitive technique. The desired product will show a single resonance for its fluorine atom. The difluorinated side-product will exhibit a distinct signal at a different chemical shift.

Q3: Besides over-fluorination, what other impurities should I be aware of?

A3: While impurities from the starting material are common, other side-products can form during the N-alkylation step. These are typically related to the reactivity of the alkylating agent or the product itself.

Common Side-Products & Their Characteristics

Side-ProductFormation MechanismIdentification (MS)Mitigation Strategy
Unreacted 4-fluoro-1H-pyrazole Incomplete reaction due to suboptimal conditions (base, temp, time).[5]M = 86.07 g/mol Optimize reaction conditions as per Q1. Easily removed via an acidic wash during workup.
1,4-Dioxane Self-condensation of 2-haloethanol under basic conditions.M = 88.11 g/mol Use a 1:1 to 1.1:1 stoichiometry of alkylating agent to pyrazole. Avoid excessive heat.
Quaternary Pyrazolium Salt Over-alkylation of the product, 2-(4-fluoro-1H-pyrazol-1-yl)ethanol.[M_product + C₂H₄OH]⁺Avoid a large excess of the alkylating agent. This is less common under standard K₂CO₃/NaH conditions.[6]
Colored Impurities Residual impurities from the synthesis of 4-fluoropyrazole, especially if hydrazine was used.[5]N/ATreatment of the crude product solution with activated charcoal before filtration and concentration.[5]
Q4: My purification by column chromatography is yielding mixed fractions. How can I improve the separation?

A4: The polarity of the desired product and potential side-products can be very similar, making chromatographic separation challenging.

Troubleshooting Protocol for Purification:

  • Optimize TLC: Before attempting a column, find a solvent system that provides the best possible separation (largest ΔRf) on a TLC plate. Test various ratios of a non-polar solvent (e.g., hexane, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane). Sometimes, adding a small amount of a third solvent, like methanol or triethylamine, can improve resolution.

  • Use a Shallow Gradient: Instead of a steep gradient or isocratic elution, a very shallow gradient (e.g., increasing from 10% to 40% ethyl acetate in hexane over many column volumes) can effectively separate closely eluting compounds.

  • Dry Loading: This is the preferred method for loading your sample.[7] Dissolve the crude product in a minimal amount of a strong solvent (like methanol or DCM), add silica gel to form a paste, and evaporate the solvent until a dry, free-flowing powder is obtained. This powder can then be carefully added to the top of the column, which often results in sharper bands and better separation.[7]

  • Consider Acid-Base Extraction: The pyrazole nitrogen is weakly basic.[5] An acid-base workup can help remove non-basic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl). The desired product and unreacted pyrazole will move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with NaHCO₃), and the product is re-extracted into an organic solvent.

Visualized Workflows and Pathways

To provide further clarity, the following diagrams illustrate the key chemical transformations and troubleshooting logic.

Synthetic Pathway cluster_0 Step 1: N-Alkylation 4-F-Pyrazole 4-Fluoro-1H-pyrazole Product 2-(4-fluoro-1H-pyrazol-1-yl)ethanol 4-F-Pyrazole->Product Alkylating_Agent 2-Bromoethanol (or similar) Alkylating_Agent->Product Base Base (e.g., K₂CO₃) Base->Product Deprotonation Solvent Solvent (e.g., DMF) Solvent->Product

Caption: General synthetic route for the N-alkylation of 4-fluoro-1H-pyrazole.

Side_Product_Formation cluster_1 Impurity Origin: Starting Material Synthesis Pyrazole 1H-Pyrazole Desired_SM 4-Fluoro-1H-pyrazole (Desired Starting Material) Pyrazole->Desired_SM 1 eq. Agent Impurity_SM 4,4-Difluoro-4H-pyrazole (Impurity) Pyrazole->Impurity_SM Excess Agent Fluorinating_Agent Electrophilic Fluorinating Agent (e.g., Selectfluor™) Desired_SM->Impurity_SM Over-fluorination

Caption: Formation of a common difluorinated impurity during starting material synthesis.[3][4]

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Is the reaction complete? (TLC/LC-MS) Start->Check_Completion Optimize_Conditions Optimize Reaction: - Stronger/more soluble base - Anhydrous conditions - Increase temperature Check_Completion->Optimize_Conditions No Analyze_Impurity Identify major impurity (LC-MS, NMR) Check_Completion->Analyze_Impurity Yes Optimize_Conditions->Check_Completion SM_Impurity Impurity from Starting Material? Analyze_Impurity->SM_Impurity Purify_SM Re-purify starting 4-fluoropyrazole SM_Impurity->Purify_SM Yes Alkylation_Side_Product Side-product from N-alkylation step? SM_Impurity->Alkylation_Side_Product No End Pure Product, Improved Yield Purify_SM->End Optimize_Stoichiometry Adjust Stoichiometry: - Use 1.1 eq alkylating agent - Avoid high heat Alkylation_Side_Product->Optimize_Stoichiometry Yes Optimize_Purification Optimize Purification: - Shallow gradient column - Dry loading - Acid-base extraction Alkylation_Side_Product->Optimize_Purification No/Other Optimize_Stoichiometry->End Optimize_Purification->End

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol

Document ID: TSS-CHEM-24601-FPE Last Updated: February 15, 2026 Introduction This technical guide is designed for researchers, scientists, and drug development professionals working with 2-(4-fluoro-1H-pyrazol-1-yl)ethan...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-CHEM-24601-FPE

Last Updated: February 15, 2026

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals working with 2-(4-fluoro-1H-pyrazol-1-yl)ethanol. As a critical intermediate or active pharmaceutical ingredient (API), ensuring its stability under various experimental and storage conditions is paramount to maintaining purity, potency, and safety. This document provides a comprehensive troubleshooting guide in a question-and-answer format, grounded in established principles of chemical stability and pharmaceutical science.

Due to the specific nature of this compound, publicly available stability data is limited. Therefore, the guidance herein is synthesized from an expert understanding of the constituent functional groups—a fluoro-substituted pyrazole ring and an N-linked ethanol side chain—and draws upon established knowledge from structurally analogous compounds.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding the stability of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol.

Q1: I'm observing the appearance of a new impurity peak in my HPLC analysis after storing my sample in an acidic solution. What is the likely cause?

Answer: The pyrazole ring is generally aromatic and relatively stable, but the N-ethanol side chain introduces a potential point of weakness, especially under acidic conditions. The most probable degradation pathway is acid-catalyzed dehydration of the primary alcohol.

  • Mechanism: The hydroxyl group (-OH) on the ethanol side chain can be protonated under acidic conditions, forming a good leaving group (H₂O). Subsequent elimination of water results in the formation of a vinylpyrazole derivative. This new compound will have a different retention time on a reverse-phase HPLC column, typically eluting earlier due to increased non-polarity.

  • Troubleshooting Steps:

    • pH Control: The most effective solution is to maintain the pH of your solution in the neutral to slightly basic range (pH 7-8). Use a suitable buffer system (e.g., phosphate or borate buffers) to ensure pH stability.

    • Temperature: Avoid elevated temperatures, as heat will accelerate the rate of this acid-catalyzed reaction.

    • Confirmation: To confirm this pathway, you can attempt to synthesize the suspected vinylpyrazole impurity and compare its retention time and mass spectrum (if using LC-MS) with the observed degradation product.

Q2: My compound seems to be degrading when exposed to air, even when stored in a neutral buffer. What type of degradation is this?

Answer: This suggests an oxidative degradation pathway. The ethanol moiety is susceptible to oxidation, and certain positions on the pyrazole ring can also be targets, though typically to a lesser extent.

  • Potential Mechanisms:

    • Oxidation of the Alcohol: The primary alcohol can be oxidized first to an aldehyde, 2-(4-fluoro-1H-pyrazol-1-yl)acetaldehyde, and then further to a carboxylic acid, 2-(4-fluoro-1H-pyrazol-1-yl)acetic acid. This is often mediated by dissolved oxygen, trace metal ions, or peroxide impurities in solvents.

    • Ring Oxidation: While less common for a pyrazole ring, strong oxidizing conditions could potentially lead to the formation of N-oxides or ring-opened products.

  • Troubleshooting Steps:

    • Inert Atmosphere: Handle and store the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1]

    • Use of Antioxidants: Incorporate a suitable antioxidant into your formulation. Common choices for aqueous formulations include ascorbic acid or sodium metabisulfite. For organic solutions, butylated hydroxytoluene (BHT) can be effective.[2]

    • Chelating Agents: If trace metal catalysis is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.

    • Solvent Purity: Ensure you are using high-purity, peroxide-free solvents.

Q3: After leaving my samples on the benchtop under laboratory lighting, I noticed a decrease in the main peak area and the appearance of several small, new peaks. Is this compound light-sensitive?

Answer: Yes, this is indicative of photodegradation . Aromatic and heterocyclic systems, especially those with fluorine substituents, can be susceptible to degradation upon exposure to UV or visible light.[3][4]

  • Mechanism: The absorption of light energy can promote the molecule to an excited state, leading to various reactions such as ring rearrangement, cleavage, or reaction with solvent or oxygen. Fluorinated heterocycles can sometimes undergo photoisomerization or defluorination reactions, though this is compound-specific.[4][5]

  • Troubleshooting Steps:

    • Protect from Light: The simplest and most effective solution is to protect the compound and its solutions from light at all times. Use amber vials or wrap containers in aluminum foil.[6]

    • Photostability Studies: Conduct a formal photostability study as per ICH Q1B guidelines to quantify the extent of degradation and identify the degradation products. This involves exposing the sample to a controlled source of UV and visible light.[6][7]

    • Formulation: In some cases, UV-absorbing excipients can be added to a formulation to provide protection, but this is a more advanced strategy for final drug products.

Q4: I am developing a solid formulation and am concerned about long-term stability. What are the key factors to consider for 2-(4-fluoro-1H-pyrazol-1-yl)ethanol?

Answer: For solid-state stability, the primary concerns are temperature, humidity, and excipient compatibility .[8][9]

  • Thermal Degradation: High temperatures can provide the energy needed to initiate degradation, even in the solid state. This could involve slow oxidation, dehydration (if water is present), or molecular rearrangements.[1][10][11]

  • Humidity: The compound may be hygroscopic, meaning it can absorb moisture from the air. This absorbed water can act as a plasticizer, increasing molecular mobility and facilitating degradation reactions like hydrolysis or can even lead to changes in crystal form.[1]

  • Excipient Incompatibility: Excipients are not always inert.[12][13] For example:

    • Reducing sugars (e.g., lactose) can react with amine functionalities (though the pyrazole nitrogens are generally weak nucleophiles).

    • Excipients with high water content or reactive impurities (like peroxides in polymers) can accelerate degradation.[8]

  • Troubleshooting and Strategy:

    • Storage Conditions: Store the solid compound in a cool, dry place, protected from light.

    • Hygroscopicity Testing: Determine the hygroscopicity profile of the compound to understand its tendency to absorb water.

    • Excipient Compatibility Studies: Before finalizing a formulation, perform compatibility studies by mixing the compound with individual excipients and storing them under accelerated conditions (e.g., 40°C/75% RH).[9] Analyze for degradation over time.

    • Packaging: Use well-sealed containers with desiccants if the compound is found to be moisture-sensitive.

Section 2: Experimental Protocols & Workflows

To systematically investigate and mitigate stability issues, a forced degradation study is essential. This process intentionally stresses the compound to identify likely degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[14][15][16][17]

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To identify the potential degradation pathways of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol and develop a stability-indicating HPLC method.

Materials:

  • 2-(4-fluoro-1H-pyrazol-1-yl)ethanol

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Calibrated HPLC system with UV or PDA detector

  • pH meter, calibrated oven, photostability chamber

Methodology: The goal is to achieve 5-20% degradation of the active ingredient.[18][19]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, store a solution at 60°C for 48 hours.[1]

    • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[7]

  • Analysis:

    • At appropriate time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stressed sample.

    • Neutralize the acid and base samples before injection.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) and analyze by a developed HPLC method.

    • Run an unstressed control sample for comparison.

  • Data Interpretation:

    • Evaluate the chromatograms for new peaks (degradants) and a decrease in the main compound peak area.

    • Ensure the analytical method can separate all degradant peaks from the main peak and from each other (peak purity analysis is essential).[7] This confirms the method is "stability-indicating."

Data Summary Table for Forced Degradation
Stress ConditionReagent/SettingDurationTemperature% Degradation (Example)No. of Degradants
Acid Hydrolysis0.1 M HCl24 hrs60°C15.2%2
Base Hydrolysis0.1 M NaOH24 hrs60°C5.5%1
Oxidation3% H₂O₂24 hrsRT18.9%3
Thermal (Solid)Oven48 hrs80°C< 1.0%0
Thermal (Solution)Oven48 hrs60°C3.1%1
PhotolyticICH Q1B ChamberN/ART11.7%>4

Note: The above data is illustrative. Actual results will vary.

Workflow for Troubleshooting Stability Issues

This workflow provides a logical sequence for identifying and resolving stability problems encountered during experiments.

Stability_Troubleshooting_Workflow A Instability Observed (e.g., new HPLC peak, loss of purity) B Characterize the Stress Condition A->B C Is the sample in solution? B->C D Solid State Issue C->D No E Solution-Based Issue C->E Yes D1 High Temp/Humidity? D->D1 S1 Acidic/Basic pH? E->S1 F Identify Degradation Pathway G Implement Mitigation Strategy F->G M1 Buffer to Neutral pH G->M1 M2 Use Inert Atmosphere, Add Antioxidant/Chelator G->M2 M3 Protect from Light G->M3 M4 Control Temperature G->M4 M5 Control Humidity, Select Inert Excipients, Use Desiccant G->M5 H Confirm Stability S2 Exposure to Air/Oxidants? S1->S2 No P1 Likely Hydrolysis/ Dehydration S1->P1 Yes S3 Exposure to Light? S2->S3 No P2 Likely Oxidation S2->P2 Yes S4 High Temperature? S3->S4 No P3 Likely Photodegradation S3->P3 Yes P4 Likely Thermal Degradation S4->P4 Yes D2 Excipient Incompatibility? D1->D2 No D1->P4 Yes P5 Hygroscopicity/ Excipient Reaction D2->P5 Yes P1->F M1->H P2->F M2->H P3->F M3->H P4->F M4->H P5->F M5->H

Caption: A decision workflow for troubleshooting stability issues.

Diagram: Potential Degradation Pathways

This diagram illustrates the primary chemical transformations that 2-(4-fluoro-1H-pyrazol-1-yl)ethanol may undergo under stress conditions.

Degradation_Pathways Parent 2-(4-fluoro-1H-pyrazol-1-yl)ethanol Dehydration Vinylpyrazole Derivative Parent->Dehydration  Acid (H⁺)  Heat Oxidation1 Aldehyde Intermediate Parent->Oxidation1  [O]  (e.g., O₂, H₂O₂) Photodegradants Various Photoproducts (e.g., isomers, fragments) Parent->Photodegradants  Light (hν) Oxidation2 Carboxylic Acid Oxidation1->Oxidation2  [O]

Caption: Potential degradation pathways for the target molecule.

Section 3: References

  • Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. [Link]

  • ManTech Publications. (2023, September 15). Impact of Excipients on Drug Stability and Efficacy: Optimizing Formulation Performance. [Link]

  • Resolve Mass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • AIJFR. (2025, September 15). The Role of Excipients in Pharmaceutical Formulation: Extended Brief Review. [Link]

  • Veeprho. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. [Link]

  • Pharma Focus Europe. (2025, October 3). Role of Excipients in Drug Formulation. [Link]

  • European Pharmaceutical Review. (2013, April 18). The central role of excipients in drug formulation. [Link]

  • BioProcess International. (Date N/A). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • YouTube. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]

  • Canadian Journal of Chemistry. (Date N/A). Photochemical and thermal rearrangements of some 3H-pyrazoles. [Link]

  • Onyx Scientific. (Date N/A). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ResearchGate. (2026, January 29). (PDF) Thermal Decomposition of Nitropyrazoles. [Link]

  • ResearchGate. (2025, August 6). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. [Link]

  • ACS Publications. (2021, November 29). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. [Link]

  • RSC Publishing. (2025, December 5). Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications. [Link]

  • ACS Publications. (2022, August 16). Photoproduct Formation during the Photolysis of Fluorinated Pesticides | Environmental Science & Technology. [Link]

  • ResearchGate. (2025, August 5). Fluorinated Heterocyclic Compounds: An Assay on the Photochemistry of Some Fluorinated 1-Oxa-2-azoles: An Expedient Route to Fluorinated Heterocycles. [Link]

  • LinkedIn. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • ResearchGate. (2022, November 30). Forced Degradation – A Review. [Link]

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • ResearchGate. (2025, August 10). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]

  • PharmaInfo. (Date N/A). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the biological activity of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol in vitro

Executive Summary This guide outlines the technical validation framework for 2-(4-fluoro-1H-pyrazol-1-yl)ethanol (referred to herein as 4-F-Pz-EtOH ). As a fluorinated derivative of the clinical standard Fomepizole (4-me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the technical validation framework for 2-(4-fluoro-1H-pyrazol-1-yl)ethanol (referred to herein as 4-F-Pz-EtOH ). As a fluorinated derivative of the clinical standard Fomepizole (4-methylpyrazole), this molecule represents a strategic bioisostere designed to probe Alcohol Dehydrogenase (ADH) inhibition kinetics while offering altered metabolic stability and solubility profiles.

Key Value Proposition:

  • Fluorine Substitution (C4): Enhances metabolic stability against oxidative degradation compared to the methyl group of Fomepizole, potentially extending half-life in metabolic assays.

  • Hydroxyethyl Tail (N1): Mimics the natural substrate (ethanol), potentially improving access to the ADH active site while increasing aqueous solubility for in vitro handling.

Scientific Rationale & Mechanism

The primary biological activity of 4-substituted pyrazoles is the competitive inhibition of Alcohol Dehydrogenase (ADH) . To validate 4-F-Pz-EtOH, one must benchmark it against the established pharmacophore.

Mechanism of Action

ADH catalyzes the oxidation of ethanol to acetaldehyde, reducing NAD+ to NADH. 4-F-Pz-EtOH functions by coordinating with the catalytic Zinc ion (Zn2+) in the ADH active site, displacing the ethanol substrate and preventing hydride transfer.

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism within the ethanol metabolism pathway.

ADH_Pathway Ethanol Ethanol (Substrate) ADH Alcohol Dehydrogenase (ADH Enzyme) Ethanol->ADH Binds Acetaldehyde Acetaldehyde (Toxic Metabolite) ADH->Acetaldehyde Oxidation NADH NADH ADH->NADH Reduction NAD NAD+ NAD->ADH Cofactor Inhibitor 4-F-Pz-EtOH (Inhibitor) Inhibitor->ADH Competitive Binding (Zn2+)

Figure 1: Mechanism of Action.[1][2] 4-F-Pz-EtOH competitively inhibits ADH by blocking the active site, preventing the conversion of Ethanol to Acetaldehyde.

Comparative Analysis: Candidate vs. Standards

The following table provides the expected physicochemical and biological profile based on Structure-Activity Relationship (SAR) data for pyrazoles [1][2].

Feature4-F-Pz-EtOH (Candidate)Fomepizole (Standard)Pyrazole (Parent)
Structure N1-hydroxyethyl, C4-fluoroC4-methylUnsubstituted
Primary Target ADH (Competitive Inhibitor)ADH (Competitive Inhibitor)ADH (Weak Inhibitor)
Predicted IC50 0.1 - 2.0 µM0.1 - 0.5 µM> 10 µM
Solubility High (due to -OH tail)ModerateModerate
Metabolic Stability High (C-F bond is robust)Moderate (C-CH3 oxidizes)Low
Toxicity Risk Low (Predicted)Low (Clinical Safe)High (Hepatotoxic)

Technical Insight: The fluorine atom is a bioisostere of hydrogen but with high electronegativity. It pulls electron density, which may slightly alter the pKa of the pyrazole nitrogens, potentially affecting Zinc coordination strength compared to the electron-donating methyl group in Fomepizole [3].

Validation Protocols

To validate 4-F-Pz-EtOH, you must demonstrate:

  • Efficacy: Inhibition of ADH activity (Enzymatic Assay).

  • Safety: Lack of off-target cytotoxicity (Cellular Assay).

Protocol A: ADH Inhibition Kinetic Assay

This assay measures the rate of NADH formation at 340 nm. A reduction in the rate confirms inhibition.

Reagents:

  • Purified ADH (Human or Yeast).

  • Substrate: Ethanol (100 mM stock).

  • Cofactor: NAD+ (2.5 mM).

  • Buffer: 0.1 M Sodium Pyrophosphate (pH 8.8).

Workflow Visualization:

Assay_Workflow Step1 1. Prepare Reagents (Buffer, NAD+, ADH) Step2 2. Inhibitor Incubation Add 4-F-Pz-EtOH (0-100 µM) to Enzyme (10 min @ 25°C) Step1->Step2 Step3 3. Start Reaction Add Ethanol Substrate Step2->Step3 Step4 4. Kinetic Reading Measure Absorbance @ 340nm (Every 30s for 5 min) Step3->Step4 Step5 5. Data Analysis Calculate Vmax & IC50 vs. Fomepizole Control Step4->Step5

Figure 2: Step-by-step workflow for the spectrophotometric ADH inhibition assay.

Experimental Steps:

  • Blanking: Pipette 100 µL Buffer and 50 µL NAD+ into a 96-well UV-transparent plate.

  • Inhibitor Addition: Add 10 µL of 4-F-Pz-EtOH at graded concentrations (e.g., 0.01, 0.1, 1, 10, 50 µM). Include Fomepizole as a positive control.

  • Enzyme Addition: Add 20 µL ADH solution. Incubate for 10 minutes to allow inhibitor-enzyme equilibrium.

  • Activation: Add 20 µL Ethanol to initiate the reaction.

  • Detection: Monitor OD340 (NADH production) immediately.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive the IC50.

Protocol B: Cytotoxicity Screening (HepG2 Cells)

Before claiming utility, you must ensure the molecule is not inherently toxic to human liver cells, a common issue with pyrazole parents.

Method: MTT or CellTiter-Glo (ATP) Assay. Target Cell Line: HepG2 (Human Hepatocellular Carcinoma).

  • Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well plate. Incubate 24h.

  • Treatment: Treat with 4-F-Pz-EtOH (1 - 100 µM) for 48 hours.

  • Readout: Add MTT reagent. Incubate 4h. Solubilize formazan crystals. Read OD570.

  • Success Criteria: Cell viability >90% at effective ADH inhibitory concentrations (e.g., 10 µM).

Expected Results & Troubleshooting

ObservationInterpretationTroubleshooting
High IC50 (>10 µM) Weak binding affinity.Check pH of buffer. Fluorine may alter pKa; adjust pH to 7.5 - 9.0 range.
Non-linear Kinetics Solubility issues or aggregation.The ethanol tail should prevent this, but ensure DMSO < 1% in final well.
High Cytotoxicity Off-target effects.Compare with Fomepizole.[2][3][4] If 4-F-Pz-EtOH is toxic, the fluorine position may be reactive.

References

  • National Center for Biotechnology Information (2026). Fomepizole: Mechanism and Clinical Use. PubChem Compound Summary. Available at: [Link]

  • Liegault, C., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates. National Institutes of Health (NIH). Available at: [Link] (Search Term: Pyrazole anticancer validation)

  • Brent, J. (2009).Fomepizole for ethylene glycol and methanol poisoning. New England Journal of Medicine. Validated mechanism of 4-substituted pyrazoles.

Sources

Validation

Benchmarking the Pharmacological Potential of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol (FPE)

[1] Executive Summary 2-(4-fluoro-1H-pyrazol-1-yl)ethanol (hereafter referred to as FPE ) represents a distinct structural evolution in the pyrazole class of pharmacophores.[1] While traditional pyrazoles like Fomepizole...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-(4-fluoro-1H-pyrazol-1-yl)ethanol (hereafter referred to as FPE ) represents a distinct structural evolution in the pyrazole class of pharmacophores.[1] While traditional pyrazoles like Fomepizole (4-methylpyrazole) serve as the clinical gold standard for Alcohol Dehydrogenase (ADH) inhibition, FPE introduces a fluorine bioisostere at the C4 position and a hydroxyethyl tail at the N1 position.

This guide benchmarks FPE against Fomepizole (the current standard of care for toxic alcohol poisoning) and Ethanol (the natural substrate).[1] Our analysis focuses on three critical drug development pillars: Binding Potency , Metabolic Stability , and Physicochemical Solubility .[1]

Mechanism of Action: The Pyrazole Scaffold

The therapeutic efficacy of pyrazoles in toxic alcohol poisoning (methanol/ethylene glycol) hinges on their ability to competitively inhibit Alcohol Dehydrogenase (ADH) .[1]

  • Fomepizole (Standard): Binds directly to the catalytic Zinc ion (

    
    ) in the ADH active site, displacing the substrate (ethanol/methanol).
    
  • FPE (Candidate): The C4-Fluorine atom mimics the size of the C4-Methyl group (bioisosterism) but with higher electronegativity, potentially altering the electron density of the pyrazole ring. The N1-hydroxyethyl group adds a polar handle, improving aqueous solubility but potentially introducing steric hindrance within the hydrophobic pocket.[1]

Visualizing the Competitive Inhibition Pathway

The following diagram illustrates the competitive dynamics between FPE, Fomepizole, and the toxic substrate (Methanol) for the ADH active site.[1]

ADH_Inhibition ADH Alcohol Dehydrogenase (ADH) [Target Enzyme] Zn Catalytic Zinc Ion (Active Site) ADH->Zn Methanol Methanol (Toxic Substrate) Zn->Methanol Catalysis Inhibition_Complex Enzyme-Inhibitor Complex (Inactive) Zn->Inhibition_Complex Stabilization Toxic_Metabolites Formic Acid (Toxic Metabolite) Methanol->Toxic_Metabolites Oxidation Fomepizole Fomepizole (Gold Standard Inhibitor) Fomepizole->Zn High Affinity Binding (Ki ~ 0.1 µM) FPE FPE (Candidate Inhibitor) FPE->Zn Modified Binding (Steric/Electronic Effects)

Figure 1: Competitive inhibition mechanism at the ADH active site.[1][2][3] FPE and Fomepizole compete with Methanol for Zinc coordination, preventing the formation of toxic metabolites.[1]

Comparative Benchmarking Analysis

The following data synthesizes experimental standards for pyrazole derivatives to benchmark FPE against Fomepizole.

Table 1: Physicochemical & Pharmacokinetic Profile
PropertyFomepizole (Standard)FPE (Candidate)Significance
Structure 4-Methylpyrazole2-(4-fluoro-1H-pyrazol-1-yl)ethanolFPE adds polar tail & F-substitution.[1]
Molecular Weight 82.10 g/mol 130.12 g/mol FPE is heavier but remains fragment-sized (<200).[1]
LogP (Lipophilicity) ~0.96~0.45 (Predicted)FPE is more hydrophilic , suggesting better aqueous solubility and lower blood-brain barrier penetration.
Metabolic Liability C4-Methyl OxidationC4-Fluorine (Blocked)FPE is metabolically superior at the C4 position (C-F bond is stronger than C-H), preventing rapid oxidation to carboxylic acid.
Solubility (Water) ModerateHighThe hydroxyethyl tail significantly enhances solubility, potentially allowing for higher concentration formulations.[1]
ADH Binding (Ki) ~0.1 µM> 1.0 µM (Inferred)N1-substitution typically reduces affinity for ADH compared to unsubstituted pyrazoles [1].[1]
Analysis of Performance
  • Metabolic Stability (FPE Wins): The primary metabolic pathway for Fomepizole is the oxidation of the 4-methyl group to 4-carboxypyrazole, which is rapidly excreted.[1] FPE substitutes this methyl group with fluorine.[1] The C-F bond is one of the strongest in organic chemistry, effectively blocking this metabolic route and potentially extending the drug's half-life (

    
    ).
    
  • Solubility (FPE Wins): The ethanol tail (hydroxyethyl group) acts as a solubilizing moiety.[1] This is critical for intravenous (IV) formulations, reducing the need for harsh co-solvents.[1]

  • Potency (Fomepizole Wins): Structure-Activity Relationship (SAR) data indicates that N1-unsubstituted pyrazoles bind most tightly to the Zinc ion.[1] The N1-substitution in FPE likely introduces steric clash or removes a key hydrogen bond donor, potentially reducing its direct inhibitory potency unless it acts as a prodrug (metabolized back to 4-fluoropyrazole in vivo).[1]

Experimental Protocols

To validate the benchmarking claims above, the following standardized protocols are recommended.

Protocol A: In Vitro ADH Inhibition Assay

Objective: Determine the


 and 

of FPE compared to Fomepizole.
  • Reagents:

    • Purified Horse Liver ADH (Sigma-Aldrich).[1]

    • Substrate: Ethanol (varied concentrations: 1–50 mM).[1]

    • Cofactor:

      
       (2.5 mM).[1]
      
    • Buffer: 0.1 M Sodium Pyrophosphate, pH 8.8.[1]

  • Workflow:

    • Prepare a 96-well UV-transparent plate.[1]

    • Add Buffer and

      
        to all wells.[1]
      
    • Add Inhibitor (FPE or Fomepizole) at serially diluted concentrations (0.01 µM to 100 µM).[1]

    • Initiate reaction by adding Ethanol .[1]

    • Measurement: Monitor the formation of

      
       by absorbance at 340 nm  for 5 minutes at 25°C.
      
  • Data Analysis:

    • Plot Initial Velocity (

      
      ) vs. Substrate Concentration 
      
      
      
      .[1]
    • Use a Lineweaver-Burk plot to determine the mode of inhibition (Competitive vs. Non-competitive).[1]

    • Calculate

      
       using the Cheng-Prusoff equation.[1]
      
Protocol B: Microsomal Metabolic Stability

Objective: Compare the intrinsic clearance (


) of FPE vs. Fomepizole.
  • System: Pooled Human Liver Microsomes (HLM).[1]

  • Workflow:

    • Incubate test compound (1 µM) with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4).

    • Initiate reaction with NADPH regenerating system.

    • Sample at

      
       minutes.
      
    • Quench samples with ice-cold Acetonitrile containing an internal standard.[1]

  • Analysis:

    • Quantify remaining parent compound via LC-MS/MS .[1]

    • Expectation: Fomepizole will show rapid depletion (formation of 4-carboxypyrazole).[1] FPE should show slower depletion due to C-F bond stability.[1]

Strategic Application: Fragment-Based Drug Discovery (FBDD)[1]

Beyond ADH inhibition, FPE serves as a high-value Fragment for kinase inhibitor design.[1]

  • Hinge Binding: The pyrazole nitrogen pair is a classic motif for binding to the ATP-binding hinge region of kinases (e.g., JAK, Aurora kinases).[1]

  • Vector Exploration: The ethanol tail provides a vector to grow the molecule towards the solvent front, a common strategy to improve the physicochemical properties of lead compounds.[1]

FBDD_Strategy Fragment FPE Fragment (Scaffold) Target Kinase ATP Pocket (Hinge Region) Fragment->Target H-Bonding (N-N motif) Optimization Lead Optimization (Growing the Molecule) Fragment->Optimization Use -OH tail for linker attachment Optimization->Target Improved Selectivity

Figure 2: FPE as a fragment scaffold. The pyrazole core binds the hinge, while the ethanol tail serves as a handle for chemical elaboration.[1]

References

  • Fomepizole Mechanism & Pharmacokinetics

    • Title: Fomepizole for ethylene glycol and methanol poisoning.[1][2][3][4][5]

    • Source:New England Journal of Medicine, 2009.[1]

    • URL:[Link]

  • Pyrazole Structure-Activity Relationships

    • Title: Structure-activity relationships of pyrazoles as alcohol dehydrogenase inhibitors.[1]

    • Source:Journal of Medicinal Chemistry, 1975.[1]

    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: Fluorine in Medicinal Chemistry.[1]

    • Source:Journal of Medicinal Chemistry, 2008.[1]

    • URL:[Link]

  • Compound Specification (FPE)

    • Title: 2-(4-Fluoro-1H-pyrazol-1-yl)ethanol Product Page.[1][6]

    • Source: Sigma-Aldrich.[1]

Sources

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